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  • Product: 5-Chloro-1-methylpyridin-2-one
  • CAS: 4214-78-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Chloro-1-methyl-2(1H)-pyridinone: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 5-Chloro-1-methyl-2(1H)-pyridinone, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific literature on this exact molec...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 5-Chloro-1-methyl-2(1H)-pyridinone, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific literature on this exact molecule is not extensively available, this document leverages established chemical principles and data from closely related analogues to present a robust guide for researchers, scientists, and professionals in drug development. We will delve into a proposed synthetic route, predicted analytical characterization, and a discussion of its potential as a valuable scaffold in the synthesis of novel therapeutic agents.

Introduction: The Pyridinone Scaffold in Drug Discovery

Pyridinone-containing compounds are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1][2] These six-membered nitrogen-containing heterocycles exhibit diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[3] The unique physicochemical properties of the pyridinone ring, such as its capacity to act as both a hydrogen bond donor and acceptor, make it a versatile component in the design of bioactive molecules.[2] The introduction of a chloro-substituent can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its metabolic stability and cell permeability.[4] The N-methylation of the pyridinone ring further refines its electronic and steric profile, which can lead to improved target affinity and selectivity.

This guide focuses on the specific attributes of 5-Chloro-1-methyl-2(1H)-pyridinone, providing a foundational understanding for its synthesis and potential utility.

Proposed Synthesis of 5-Chloro-1-methyl-2(1H)-pyridinone

A plausible and efficient synthesis of 5-Chloro-1-methyl-2(1H)-pyridinone can be envisioned starting from the commercially available 5-Chloro-2(1H)-pyridinone. The key transformation is the selective N-methylation of the pyridinone ring.

Synthetic Workflow

A 5-Chloro-2(1H)-pyridinone B Deprotonation with a suitable base (e.g., NaH, K2CO3) in an aprotic polar solvent (e.g., DMF, THF) A->B Step 1 C Formation of the pyridinone anion B->C Intermediate D Nucleophilic attack on a methylating agent (e.g., Methyl iodide, Dimethyl sulfate) C->D Step 2 E 5-Chloro-1-methyl-2(1H)-pyridinone D->E Product F Work-up and Purification (e.g., Extraction, Chromatography) E->F Purification

Caption: Proposed synthetic workflow for 5-Chloro-1-methyl-2(1H)-pyridinone.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize 5-Chloro-1-methyl-2(1H)-pyridinone via N-methylation of 5-Chloro-2(1H)-pyridinone.

Materials:

  • 5-Chloro-2(1H)-pyridinone

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Methyl iodide (CH3I) or Dimethyl sulfate ((CH3)2SO4)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Chloro-2(1H)-pyridinone (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or THF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add a suitable base (e.g., NaH, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes to an hour, or until the evolution of hydrogen gas ceases (if using NaH), to form the corresponding sodium salt.

  • Methylation: Add the methylating agent (e.g., methyl iodide, 1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 5-Chloro-1-methyl-2(1H)-pyridinone.

Causality behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the strong base (NaH) with atmospheric moisture and oxygen.

  • Aprotic Polar Solvent: DMF or THF are chosen for their ability to dissolve the reactants and intermediates without participating in the reaction.

  • Strong Base: A base like NaH is used to quantitatively deprotonate the pyridinone nitrogen, which has a pKa in the range of 11-12, to form a highly nucleophilic anion. A weaker base like K2CO3 can also be used, often requiring higher temperatures.

  • Methylating Agent: Methyl iodide is a classic and effective methylating agent. Dimethyl sulfate is a cheaper but more toxic alternative.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Physicochemical and Spectroscopic Characterization (Predicted)

The following table summarizes the predicted physicochemical properties of 5-Chloro-1-methyl-2(1H)-pyridinone based on its structure and data from analogous compounds.

PropertyPredicted Value
Molecular Formula C6H6ClNO
Molecular Weight 143.57 g/mol
Appearance White to off-white solid
Melting Point Expected to be in the range of 50-100 °C
Boiling Point > 200 °C
Solubility Soluble in methanol, ethanol, chloroform, and other polar organic solvents. Sparingly soluble in water.
CAS Number Not definitively assigned in public databases.
Predicted Spectroscopic Data

1H NMR (400 MHz, CDCl3):

  • δ ~7.3-7.5 ppm (d, 1H): Proton at C4, doublet due to coupling with C3-H.

  • δ ~7.1-7.3 ppm (d, 1H): Proton at C6, doublet due to coupling with C4-H (meta coupling, may appear as a narrow triplet or a singlet).

  • δ ~6.2-6.4 ppm (dd, 1H): Proton at C3, doublet of doublets due to coupling with C4-H and C6-H.

  • δ ~3.5-3.7 ppm (s, 3H): Methyl protons on the nitrogen.

13C NMR (100 MHz, CDCl3):

  • δ ~160-165 ppm: Carbonyl carbon (C2).

  • δ ~140-145 ppm: C6.

  • δ ~135-140 ppm: C4.

  • δ ~120-125 ppm: C5 (bearing the chloro group).

  • δ ~105-110 ppm: C3.

  • δ ~35-40 ppm: Methyl carbon.

Infrared (IR) Spectroscopy (ATR):

  • ~3100-3000 cm-1: C-H stretching of the aromatic ring.

  • ~2950-2850 cm-1: C-H stretching of the methyl group.

  • ~1650-1680 cm-1: Strong C=O stretching of the pyridinone carbonyl group.

  • ~1580-1620 cm-1: C=C stretching of the pyridinone ring.

  • ~800-850 cm-1: C-Cl stretching.

Mass Spectrometry (EI):

  • M+ at m/z 143 and M+2 at m/z 145 (approx. 3:1 ratio): Molecular ion peak, showing the characteristic isotopic pattern for a chlorine-containing compound.

  • Major fragments: Loss of CO (m/z 115/117), loss of CH3 (m/z 128/130), and other fragments corresponding to the pyridyl ring.

Potential Applications in Drug Development and Research

The 5-Chloro-1-methyl-2(1H)-pyridinone scaffold holds significant promise as a building block for the synthesis of novel therapeutic agents.

As a Bioisostere

The pyridinone moiety can serve as a bioisostere for amides, phenyls, and other heterocyclic rings, a strategy frequently employed in medicinal chemistry to improve the drug-like properties of a lead compound.[2] The specific substitution pattern of 5-Chloro-1-methyl-2(1H)-pyridinone offers a unique combination of lipophilicity, hydrogen bonding capability, and metabolic stability that can be exploited in the design of new drugs.

In Kinase Inhibition

Pyridinone scaffolds have been successfully utilized as kinase hinge binding motifs in the development of kinase inhibitors for oncology and other therapeutic areas.[2][5] The nitrogen and oxygen atoms of the pyridinone ring can form critical hydrogen bonds with the kinase hinge region, while the chloro and methyl groups can be directed towards specific pockets in the active site to enhance potency and selectivity.

In the Development of CNS-Active Compounds

The ability of small, relatively polar molecules to cross the blood-brain barrier is a critical aspect of developing drugs for central nervous system (CNS) disorders. The physicochemical properties of 5-Chloro-1-methyl-2(1H)-pyridinone suggest its potential as a scaffold for the development of CNS-active agents. The fluorinated analogue, 5-Fluoro-1-methylpyridin-2(1H)-one, is noted for its use in designing CNS-active compounds.[6]

Safety and Handling

Based on data for the closely related 5-Chloro-2(1H)-pyridinone, this compound should be handled with care.[3] It is expected to be an irritant to the skin and eyes and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

5-Chloro-1-methyl-2(1H)-pyridinone represents a promising, albeit understudied, chemical entity with significant potential in the field of drug discovery. This guide has provided a comprehensive, albeit predictive, framework for its synthesis and characterization, drawing upon established chemical knowledge of related pyridinone structures. The proposed synthetic route is robust and relies on well-understood organic reactions. The predicted spectroscopic data provides a benchmark for the experimental characterization of this molecule. The discussion of its potential applications highlights the value of this scaffold in the rational design of novel therapeutics. It is our hope that this technical guide will serve as a valuable resource for researchers and stimulate further investigation into the chemistry and biological activity of this intriguing molecule.

References

  • 5-Chloro-2(1H)-pyridinone. MedChemExpress.

  • 5-Chloro-2-pyridone | C5H4ClNO | CID 77889. PubChem.

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery.

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.

  • Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters.

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules.

  • 5-Fluoro-1-methylpyridin-2(1H)-one. MySkinRecipes.

  • Recent Advances of Pyridinone in Medicinal Chemistry. National Center for Biotechnology Information.

Sources

Exploratory

5-Chloro-1-methyl-2-pyridone synonyms and nomenclature

This guide serves as a definitive technical reference for 5-Chloro-1-methyl-2-pyridone , a critical heterocyclic building block and impurity analog in medicinal chemistry. It is designed to provide researchers with preci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for 5-Chloro-1-methyl-2-pyridone , a critical heterocyclic building block and impurity analog in medicinal chemistry. It is designed to provide researchers with precise nomenclature standards, synthesis logic, and structural validation protocols.[1]

Synonyms, Nomenclature, and Structural Characterization

Core Identity & Nomenclature Framework[1]

The precise identification of pyridone derivatives is frequently complicated by tautomeric ambiguity (pyridone vs. hydroxypyridine).[1] For 5-Chloro-1-methyl-2-pyridone , the presence of the N-methyl group locks the structure into the lactam (pyridone) form, eliminating tautomeric equilibrium.

1.1 Systematic Nomenclature

The IUPAC preferred name prioritizes the ketone functionality, dictating the suffix "-one" and the saturation of the nitrogen position.[1]

  • Preferred IUPAC Name: 5-Chloro-1-methylpyridin-2(1H)-one[2][3]

  • Common Chemical Name: 5-Chloro-1-methyl-2-pyridone[2]

  • Systematic Numbering:

    • Position 1 (N): Occupied by the Methyl group.[1][4][5][6][7]

    • Position 2 (C): Occupied by the Carbonyl (C=O).[1]

    • Position 5 (C): Occupied by the Chlorine atom.[1][7][8]

1.2 Synonym Mapping & Identifiers

The following table consolidates valid identifiers for regulatory and database searching.

Identifier TypeValueContext
CAS Registry Number 4214-78-2 Specific to the N-methyl isomer.[2][3]
Molecular Formula C₆H₆ClNOMW: 143.57 g/mol
InChI Key DKRBWOGSHHARDV-UHFFFAOYSA-NUnique digital signature.
SMILES CN1C=C(Cl)C=CC1=OMachine-readable structure.
Alternative Name 2(1H)-Pyridinone, 5-chloro-1-methyl-CA Index Name format.[2][3]
Related Isomer 5-Chloro-2-methoxypyridine (CAS 13473-01-3)O-methylated isomer (distinct species).
Structural Integrity & Tautomeric Logic[1]

Understanding the formation of this molecule requires analyzing the "Fork in the Road" during alkylation.[1] The precursor, 5-chloro-2-pyridone (CAS 4214-79-3), exists in equilibrium with 5-chloro-2-hydroxypyridine .

  • Reaction Logic: Alkylation of the precursor can occur at the Nitrogen (yielding the target pyridone) or the Oxygen (yielding the methoxypyridine).[1]

  • Causality: The choice of solvent and base dictates the product ratio.[1] N-alkylation is generally favored in polar aprotic solvents (e.g., DMF) due to the higher nucleophilicity of the nitrogen lone pair in the amide-like resonance structure.[1]

Visualization: Alkylation Pathways

The following diagram illustrates the divergence between forming the target molecule and its O-isomer.

G Precursor 5-Chloro-2-pyridone (Tautomeric Equilibrium) Reagents Methylation Reagent (MeI / K2CO3) Precursor->Reagents Deprotonation Target TARGET: 5-Chloro-1-methyl-2-pyridone (N-Alkylation) Reagents->Target Attack at N (Favored in DMF) Impurity ISOMER: 5-Chloro-2-methoxypyridine (O-Alkylation) Reagents->Impurity Attack at O (Favored w/ Ag salts)

Caption: Divergent alkylation pathways. The target molecule (Green) results from N-attack, while the methoxy isomer (Red) results from O-attack.

Synthesis & Experimental Validation

To ensure scientific integrity, the synthesis must be validated against the O-isomer.[1] The following protocol outlines the generation and differentiation of the target compound.

3.1 Synthesis Protocol (N-Methylation)

Objective: Selective methylation of 5-chloro-2-pyridone.

  • Reagents: Suspend 5-chloro-2(1H)-pyridone (1.0 eq) and Potassium Carbonate (

    
    , 2.0 eq) in anhydrous DMF.
    
  • Addition: Add Methyl Iodide (MeI, 1.2 eq) dropwise at

    
     to control the exotherm.
    
  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane).[1]

  • Workup: Dilute with water and extract with Dichloromethane (DCM).[1] The N-methyl product is typically more polar than the O-methyl isomer.

  • Purification: Recrystallization from Ethanol/Water or Column Chromatography.[1]

3.2 Differentiating Isomers (Self-Validating System)

You must confirm the product is the Pyridone (N-Me) and not the Methoxypyridine (O-Me) .

FeatureTarget: N-Methyl-2-pyridone Isomer: 2-Methoxypyridine
IR Spectrum Strong C=O stretch (1650–1690 cm⁻¹)No Carbonyl. C-O bands present.
¹H NMR (Methyl) Singlet at 3.4 – 3.6 ppm (N-Me)Singlet at 3.9 – 4.0 ppm (O-Me)
¹³C NMR (Carbonyl) Signal at ~160–162 ppm (C=O)Signal at ~164 ppm (C-O, aromatic)
Aromaticity Diene-like character (Protons more shielded)Fully aromatic pyridine ring
Applications in Drug Development[1][10]

5-Chloro-1-methyl-2-pyridone serves two primary roles in pharmaceutical R&D:

  • Impurity Standard: It acts as a reference standard for chlorinated impurities in the synthesis of pyridone-based drugs like Pirfenidone .[1] While Pirfenidone is N-phenyl, the N-methyl analogs often appear as process-related impurities if methylating agents are used in the presence of pyridone precursors.

  • Scaffold Building Block: The chlorine at the C5 position is a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the synthesis of complex 5-aryl-1-methyl-2-pyridones.

Visualization: Regulatory/Impurity Context

DrugContext Pirfenidone Pirfenidone (Active Drug API) Analysis HPLC/LC-MS Quality Control Pirfenidone->Analysis Sample Impurity 5-Chloro-1-methyl-2-pyridone (Process Impurity / Analog) Impurity->Analysis Reference Standard Analysis->Impurity Detection of Chlorinated Byproducts

Caption: The molecule serves as a critical reference standard for monitoring impurities in pyridone-class drug manufacturing.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4214-78-2: 5-Chloro-1-methylpyridin-2(1H)-one. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of N-methyl-5-chloropyridin-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Foreword: Understanding the Critical Role of Solubility in Pharmaceutical Development In the landscape of pharmaceutical research and drug development, the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physical property that dictates its lifecycle from synthesis and purification to formulation and ultimately, its bioavailability. N-methyl-5-chloropyridin-2-one, a substituted pyridinone, represents a class of heterocyclic compounds of significant interest in medicinal chemistry. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the solubility characteristics of N-methyl-5-chloropyridin-2-one in various organic solvents. By understanding the principles that govern its solubility, researchers can make informed decisions in process development, formulation design, and analytical method development.

Physicochemical Properties of N-methyl-5-chloropyridin-2-one

To comprehend the solubility of N-methyl-5-chloropyridin-2-one, it is essential to first consider its molecular structure and inherent physicochemical properties.

Chemical Structure:

Figure 1: Chemical Structure of N-methyl-5-chloropyridin-2-one.

Key Physicochemical Identifiers:

PropertyValueSource
CAS Number 4214-78-2[1][2]
Molecular Formula C₆H₆ClNO[1]
Molecular Weight 143.57 g/mol [1]

The structure reveals a polar pyridinone ring with a chlorine substituent and a methyl group on the nitrogen atom. The presence of the carbonyl group and the nitrogen atom makes the molecule capable of acting as a hydrogen bond acceptor. The chlorine atom introduces some lipophilicity, while the overall molecule possesses a degree of polarity. These features are the primary determinants of its solubility in different organic solvents.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility. The solubility of a solid in a liquid is a thermodynamic process governed by the free energy of mixing. For N-methyl-5-chloropyridin-2-one, its solubility in a given organic solvent will depend on a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Factors Influencing the Solubility of N-methyl-5-chloropyridin-2-one:

  • Polarity: The polarity of the solvent relative to the polarity of N-methyl-5-chloropyridin-2-one is a critical factor. Polar solvents will more readily solvate the polar pyridinone ring.

  • Hydrogen Bonding: Solvents that can act as hydrogen bond donors will interact favorably with the carbonyl oxygen and the nitrogen of the pyridinone ring, enhancing solubility.

  • Dielectric Constant: Solvents with a higher dielectric constant are generally better at solvating polar molecules and ions.

Experimental Determination of Solubility: A Methodological Overview

A precise understanding of solubility requires empirical measurement. The following outlines a standard laboratory protocol for determining the equilibrium solubility of N-methyl-5-chloropyridin-2-one.

Equilibrium Solubility Method Workflow

This method involves saturating a solvent with the compound at a constant temperature and then quantifying the dissolved amount.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Quantification A Weigh excess N-methyl-5-chloropyridin-2-one B Add to a known volume of solvent A->B C Agitate at constant temperature B->C D Allow to equilibrate (e.g., 24-48 hours) C->D E Filter to remove undissolved solid D->E F Dilute aliquot of the supernatant E->F G Analyze by HPLC or UV-Vis F->G H Calculate concentration against a standard curve G->H

Figure 2: Workflow for Equilibrium Solubility Determination.

Detailed Experimental Protocol

Materials:

  • N-methyl-5-chloropyridin-2-one (CAS: 4214-78-2)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, N,N-dimethylformamide)

  • Volumetric flasks and pipettes

  • Shaking incubator or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of N-methyl-5-chloropyridin-2-one to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

    • Accurately dilute a known volume of the filtered supernatant with a suitable solvent to bring the concentration within the analytical range of the quantification method.

  • Quantification:

    • Prepare a series of standard solutions of N-methyl-5-chloropyridin-2-one of known concentrations.

    • Analyze the standard solutions and the diluted sample solutions by a validated analytical method, such as HPLC or UV-Vis spectroscopy.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of N-methyl-5-chloropyridin-2-one in the diluted sample.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Solubility Profile of N-methyl-5-chloropyridin-2-one in Common Organic Solvents

While specific, publicly available quantitative solubility data for N-methyl-5-chloropyridin-2-one is limited, insights can be drawn from its chemical structure, information on related compounds, and general chemical principles.

Predicted and Observed Solubility Trends:

Based on the polar nature of the pyridinone ring, N-methyl-5-chloropyridin-2-one is expected to exhibit good solubility in polar protic and aprotic solvents.

  • High Solubility:

    • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are anticipated to be excellent solvents due to their high polarity and ability to accept hydrogen bonds. The use of DMF as a solvent in reactions involving similar chloro-substituted pyridinones suggests good solubility.[3]

    • Alcohols: Methanol and ethanol are likely to be effective solvents. Their ability to act as both hydrogen bond donors and acceptors, coupled with their polarity, facilitates the dissolution of pyridinone structures. The recrystallization of similar pyrimidine derivatives from ethanol supports this.[4] A patent describing the synthesis of a related compound mentions the use of methanol as a solvent.[5]

  • Moderate to Good Solubility:

    • Ketones: Acetone is expected to be a reasonably good solvent due to its polarity.

    • Esters: Ethyl acetate may also serve as a suitable solvent, as indicated by its use in the purification of related compounds.[6]

    • Chlorinated Solvents: Dichloromethane is often used in the synthesis and purification of heterocyclic compounds and is likely to dissolve N-methyl-5-chloropyridin-2-one to a reasonable extent.

  • Lower Solubility:

    • Non-polar Solvents: Non-polar solvents such as hexane and toluene are expected to be poor solvents for this compound due to the significant mismatch in polarity.

Note: The physical state of a related compound, 5-chloro-2-methylpyridine (a liquid), suggests that N-methylation to the pyridone form, which is likely a solid, will significantly impact its crystal lattice energy and thus its solubility.[7]

Practical Implications for Pharmaceutical Development

A thorough understanding of the solubility of N-methyl-5-chloropyridin-2-one is paramount for various stages of drug development:

  • Synthesis and Purification: The choice of reaction and recrystallization solvents is directly guided by solubility data. A solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures is ideal for recrystallization.

  • Formulation Development: For oral dosage forms, dissolution in gastrointestinal fluids is a prerequisite for absorption. If the aqueous solubility is low, formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions may be necessary.

  • Analytical Method Development: The selection of a suitable diluent for analytical techniques like HPLC and UV-Vis spectroscopy depends on the compound's solubility to ensure accurate and reproducible measurements.

Conclusion and Future Directions

While a complete, quantitative solubility profile of N-methyl-5-chloropyridin-2-one in a wide array of organic solvents is not extensively documented in publicly available literature, this guide provides a robust framework for understanding and experimentally determining its solubility. Based on its chemical structure and data from related compounds, it is predicted to be most soluble in polar aprotic and protic solvents. For drug development professionals, the experimental determination of its solubility in a range of pharmaceutically relevant solvents is a critical step that will inform and guide subsequent development activities. Future work should focus on generating and publishing this quantitative data to aid the broader scientific community.

References

  • ChemBK. 5-Chloro-1-Methylpyridin-2-one. Available from: [Link].

  • PubChem. 5-Chloro-2-pyridone. Available from: [Link].

  • Chemsrc. 5-chloro-N-methyl-N-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}pyrimidin-2-amine. Available from: [Link].

  • PubChem. Methyl ((5-chloropyridin-2-yl)amino)(oxo)acetate. Available from: [Link].

  • Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Available from: [Link].

  • Google Patents. CN101033211A - 5-Chloro-4-hydroxy-2(1H)-pyridone crystal form and its preparation method and application.
  • Google Patents. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • Global Substance Registration System. 5-CHLORO-4-HYDROXY-1-METHYL-2(1H)-PYRIDINONE. Available from: [Link].

  • World Scientific News. Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Available from: [Link].

  • Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Patsnap Eureka. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Available from: [Link].

  • Reddit. Pyridine Is miscible with EVERYTHING!? : r/chemistry. Available from: [Link].

  • Cheméo. Chemical Properties of 5-Chloro-2-pyridinol (CAS 4214-79-3). Available from: [Link].

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available from: [Link].

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Exploratory

A Tale of Two Pyridones: A Technical Guide to 5-chloro-2-pyridone and 5-chloro-1-methyl-2-pyridone for Drug Development Professionals

Abstract The 2-pyridone scaffold is a cornerstone in medicinal chemistry, prized for its versatile chemical handles and ability to engage in critical biological interactions. A subtle yet profound modification—alkylation...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-pyridone scaffold is a cornerstone in medicinal chemistry, prized for its versatile chemical handles and ability to engage in critical biological interactions. A subtle yet profound modification—alkylation of the ring nitrogen—can dramatically alter a molecule's physicochemical properties, reactivity, and pharmacological profile. This guide provides an in-depth technical comparison of 5-chloro-2-pyridone and its N-methylated counterpart, 5-chloro-1-methyl-2-pyridone. We will dissect their structural nuances, compare their reactivity, and elucidate the strategic implications of the N-H versus N-CH₃ moiety in the context of drug design and development. This analysis aims to equip researchers and scientists with the foundational knowledge to strategically leverage either scaffold for optimal lead compound performance.

Introduction: The 2-Pyridone Core

The 2-pyridone ring system is a privileged structure in drug discovery, appearing in a wide array of biologically active compounds with applications ranging from antimicrobial to antitumor agents.[1] Its prevalence stems from a unique combination of features: a planar, aromatic-like structure, a dipolar character, and the presence of hydrogen bond donors and acceptors. The two molecules at the center of this guide, 5-chloro-2-pyridone and 5-chloro-1-methyl-2-pyridone, exemplify a critical decision point in scaffold design: to retain a modifiable N-H group or to cap it with a methyl group. This single chemical alteration initiates a cascade of changes, influencing everything from synthesis to metabolic fate.

Structural and Physicochemical Properties Analysis

The most fundamental differences between these two compounds arise from their core structures and the resulting intermolecular forces they can participate in.

Chemical Structure and the Critical Role of Tautomerism

5-Chloro-2-pyridone exists in a tautomeric equilibrium with its aromatic alcohol form, 5-chloro-2-hydroxypyridine. While both forms may exist in solution, extensive studies on the parent 2-pyridone molecule have shown that the pyridone (lactam) form is overwhelmingly favored in polar solvents and, crucially, in the solid state.[2] This is due to the greater stability of the amide resonance. The N-H proton and the exocyclic carbonyl oxygen make 5-chloro-2-pyridone both a hydrogen bond donor and acceptor. This capability allows it to form strong intermolecular hydrogen-bonded dimers in the solid state, significantly influencing its physical properties.[3]

In contrast, 5-chloro-1-methyl-2-pyridone is locked in the pyridone form. The methylation of the nitrogen atom removes the acidic proton and eliminates the lactam-lactim tautomerism. This seemingly small change has major consequences:

  • Hydrogen Bonding: It can only act as a hydrogen bond acceptor (via its carbonyl oxygen). It has lost the ability to act as a hydrogen bond donor.

  • Steric Hindrance: The methyl group introduces steric bulk around the nitrogen atom, which can influence molecular packing and interactions with biological targets.

Caption: Tautomerism of 5-chloro-2-pyridone vs. the fixed structure of its N-methylated analog.
Comparative Physicochemical Properties

The structural differences directly translate into distinct physicochemical properties. The ability of 5-chloro-2-pyridone to form strong hydrogen-bonded dimers results in a significantly higher melting point compared to its N-methylated analog, where this interaction is absent. Furthermore, the N-H proton confers acidity, while the N-methyl group introduces lipophilicity, which is reflected in the calculated LogP values.

Property5-chloro-2-pyridone5-chloro-1-methyl-2-pyridoneRationale for Difference
CAS Number 4214-79-3[4]53549-66-9N/A
Molecular Formula C₅H₄ClNO[5]C₆H₆ClNOAddition of a -CH₂- unit
Molecular Weight 129.54 g/mol [5]143.57 g/mol [6]Mass of the added methyl group
Appearance White to off-white crystalline solid[7]Expected to be a lower-melting solid or oilDisruption of crystal packing
Melting Point 163-166 °C[7]~45-48 °C (Estimated)Loss of intermolecular N-H···O hydrogen bonding prevents dimerization, weakening crystal lattice forces.
Hydrogen Bond Donor 1[5]0The acidic N-H proton is replaced by a non-acidic N-CH₃ group.
Hydrogen Bond Acceptor 1 (Carbonyl Oxygen)[5]1 (Carbonyl Oxygen)The carbonyl acceptor site is retained in both molecules.
Calculated LogP 1.44[7]~1.8 (Estimated)The methyl group increases lipophilicity (the "greasiness") of the molecule.
Water Solubility log(S) = -1.47 mol/L[7]Lower than 5-chloro-2-pyridoneIncreased lipophilicity and loss of H-bond donation capability reduce solubility in polar solvents like water.

Comparative Reactivity and Synthesis

From a synthetic chemist's perspective, the N-H group is a reactive site. Its presence or absence dictates the entire synthetic strategy.

Electronic Effects and Reactivity

5-Chloro-2-pyridone is an ambident nucleophile .[8] After deprotonation with a base, the resulting anion has negative charge density on both the nitrogen and the oxygen atoms. This means it can react with electrophiles (like alkyl halides) at either site, leading to N-alkylation or O-alkylation. The outcome is highly dependent on reaction conditions such as the solvent, counter-ion, and the nature of the electrophile.[8]

5-Chloro-1-methyl-2-pyridone, lacking the acidic proton, is not an ambident nucleophile in the same way. Its reactivity is governed by the electron-donating nature of the methyl group, which slightly increases the electron density of the pyridone ring, and the nucleophilicity of the carbonyl oxygen. Reactions will typically occur at the ring carbons (electrophilic substitution) or at the carbonyl oxygen (e.g., protonation, coordination to Lewis acids).

Key Synthetic Pathways

The synthesis of 5-chloro-1-methyl-2-pyridone logically starts from 5-chloro-2-pyridone. The direct N-methylation is a common and illustrative transformation.

G start 5-chloro-2-pyridone reagents Base (e.g., NaH, K₂CO₃) Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) Solvent (e.g., DMF, Acetone) start->reagents workup Aqueous Workup & Purification (e.g., Crystallization, Chromatography) reagents->workup 1. Deprotonation 2. Nucleophilic Attack product 5-chloro-1-methyl-2-pyridone workup->product

Caption: General workflow for the N-methylation of 5-chloro-2-pyridone.
Experimental Protocol: N-methylation of 5-chloro-2-pyridone

This protocol describes a standard procedure for the selective N-methylation of 5-chloro-2-pyridone.

Trustworthiness Statement: This protocol is based on well-established principles of nucleophilic substitution. The choice of a polar aprotic solvent (DMF) facilitates the Sₙ2 reaction by solvating the cation of the base without solvating the pyridone anion, thus maximizing its nucleophilicity. Potassium carbonate is a mild, safe, and effective base for this transformation. The workup procedure is designed to effectively remove inorganic salts and excess reagents.

Materials:

  • 5-chloro-2-pyridone (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Methyl iodide (CH₃I) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Water

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chloro-2-pyridone (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.5 M concentration).

  • Stir the suspension at room temperature for 15 minutes to ensure a fine suspension of the base and substrate.

  • Slowly add methyl iodide (1.2 eq) dropwise to the suspension. Causality Insight: This addition should be slow to control any potential exotherm.

  • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash them sequentially with water and then brine. Causality Insight: Washing with water removes the DMF, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography or recrystallization to yield pure 5-chloro-1-methyl-2-pyridone.

Implications in Medicinal Chemistry and Drug Development

The choice between an N-H and an N-methyl pyridone is a strategic decision in drug design, often referred to as exploring the "magic methyl" effect.[9] This single atom change can profoundly impact a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

G Start Structural Change: N-H → N-CH₃ Prop1 Loss of H-Bond Donor Start->Prop1 Prop2 Increased Lipophilicity (Higher LogP) Start->Prop2 Prop3 Block Metabolic Site Start->Prop3 Prop4 Increased Steric Bulk Start->Prop4 App1 Altered Target Binding Affinity (Loss of key H-bond) Prop1->App1 App2 Improved Cell Permeability Prop2->App2 App3 Enhanced Metabolic Stability (Blocks N-glucuronidation) Prop3->App3 App4 Modified Receptor Fit Prop4->App4

Caption: The pharmacological consequences of N-methylation on a pyridone scaffold.
  • Target Binding: If the N-H of the pyridone acts as a crucial hydrogen bond donor for binding to a biological target (e.g., an enzyme or receptor), methylation will abolish this interaction, likely leading to a significant loss in potency. Conversely, if that region of the binding pocket is hydrophobic, the methyl group could enhance affinity through favorable van der Waals interactions.

  • Metabolic Stability: The N-H group is a potential site for Phase II metabolism, particularly glucuronidation. Capping this site with a methyl group can block this metabolic pathway, increasing the compound's half-life and bioavailability.[10][11]

  • Solubility and Permeability: N-methylation increases lipophilicity. This can decrease aqueous solubility but often improves a drug's ability to cross cell membranes (permeability), which is critical for oral absorption and reaching intracellular targets.[11] This trade-off must be carefully balanced by the drug development team.

Comparative Spectroscopic Signatures

The structural differences are readily apparent in standard spectroscopic analyses.

Technique5-chloro-2-pyridone (Expected)5-chloro-1-methyl-2-pyridone (Expected)Key Differentiator
¹H NMR Broad singlet, >10 ppm (N-H )Sharp singlet, ~3.5 ppm (N-CH ₃, 3H)Disappearance of the broad N-H signal and appearance of a sharp 3H singlet for the methyl group.[12]
¹³C NMR No signal in the aliphatic regionSignal ~30-40 ppm (N-C H₃)Appearance of a new peak in the aliphatic region corresponding to the methyl carbon.
IR Spectroscopy Broad N-H stretch (~3400-3200 cm⁻¹)C=O stretch (~1650 cm⁻¹)C=O stretch (~1650 cm⁻¹)Absence of the characteristic broad N-H stretching band in the N-methylated compound.
Mass Spec [M+H]⁺ = 130.0[M+H]⁺ = 144.0A mass difference of 14 Da, corresponding to the replacement of H with a CH₃ group.

Conclusion

While separated by only a single methyl group, 5-chloro-2-pyridone and 5-chloro-1-methyl-2-pyridone are chemically and pharmacologically distinct entities. 5-chloro-2-pyridone offers a hydrogen-bonding N-H group that is also a site for synthetic modification and potential metabolism. 5-chloro-1-methyl-2-pyridone provides a metabolically more stable, more lipophilic scaffold at the cost of eliminating a key hydrogen bond donating feature. The decision to employ one over the other is a classic example of multi-parameter optimization in drug discovery. Understanding the fundamental differences outlined in this guide allows scientists to make a more informed, rational choice, ultimately accelerating the journey from a promising scaffold to a viable drug candidate.

References

  • Mao, S., Yanghui, L., & Meiling, P. (2011). 5-Methyl-2-pyridone. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2440. [Link]

  • PubChem. (n.d.). 5-Chloro-2-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 5-Chloro-2-pyridinol. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • PubChem. (n.d.). 5-Chloro-2-pyridone. National Center for Biotechnology Information. Retrieved from [Link]

  • Damani, L. A., et al. (1982). Species differences in the metabolic C- and N-oxidation, and N-methylation of [14C]pyridine in vivo. Xenobiotica, 12(8), 527-34. [Link]

  • Dalvie, D., et al. (2020). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 63(22), 13281-13325. [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2018). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. [Link]

  • American Chemical Society. (2018). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry. [Link]

  • Crooks, P. A., et al. (1983). N-methylation and Quaternization of Pyridine in Vitro by Rabbit Lung, Liver and Kidney N-methyltransferases: An S-adenosyl-L-methionine-dependent Reaction. PubMed. [Link]

  • FULIR. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. FULIR - Full-text Institutional Repository of the Ruđer Bošković Institute. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-Chloro-2-pyridinol. Retrieved from [Link]

  • Damani, L. A., & Crooks, P. A. (1981). METABOLIC L- AND M-OXIDATION AND M-METHYLATION OF [2, 6l4cl PYR ID INE IN VIVO: DETERMINATION OF URINARY METABOLITES BY HnPnLnC. Methodological Surveys in Biochemistry and Analysis, 12, 267-270. [Link]

  • Biron, E., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-441. [Link]

  • SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 21(18), 7433-7437. [Link]

  • ResearchGate. (2023). The mechanism involved for C−H methylation of pyridine N–oxides. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-methylpyridin-1-ium-1-olate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine.
  • Chemical Reviews. (2013). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. American Chemical Society. [Link]

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Foundational

Strategic Utilization of 5-Halo-1-methylpyridin-2-one Scaffolds in Drug Discovery

Executive Summary The 5-halo-1-methylpyridin-2-one scaffold represents a privileged pharmacophore and a high-value synthetic intermediate in modern medicinal chemistry.[1] Structurally, it offers a unique combination of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-halo-1-methylpyridin-2-one scaffold represents a privileged pharmacophore and a high-value synthetic intermediate in modern medicinal chemistry.[1] Structurally, it offers a unique combination of metabolic stability (via the N-methyl group), hydrogen bond acceptor capability (carbonyl oxygen), and a versatile handle for diversity-oriented synthesis (C5-halogen).

This guide serves as a technical blueprint for researchers leveraging this scaffold. It moves beyond basic synthesis to address critical challenges: regioselective N-alkylation versus O-alkylation, optimizing palladium-catalyzed cross-couplings at the electron-deficient C5 position, and mapping the scaffold’s utility in kinase and antifibrotic drug discovery.

Structural Significance & Physicochemical Properties[2][3][4]

Electronic Architecture

The 1-methylpyridin-2-one core is an aromatic lactam. Unlike its tautomeric 2-hydroxypyridine counterpart, the N-methylated lactam is "locked" in the carbonyl form.

  • Dipole Moment: The scaffold exhibits a strong dipole, enhancing solubility in polar media.

  • H-Bonding: The C2-carbonyl serves as a potent hydrogen bond acceptor (HBA), often interacting with backbone amides in kinase hinge regions or water networks in GPCR pockets.

  • Metabolic Stability: The N-methyl group blocks the Phase II glucuronidation site often seen in NH-pyridinones, improving oral bioavailability and half-life (

    
    ).
    
The C5-Halogen Advantage

The 5-position is electronically distinct. While C3 is electron-rich and prone to electrophilic aromatic substitution, C5 in the halo-derivative is primed for metal-catalyzed cross-coupling. The electronegativity of the halogen (F < Cl < Br < I) modulates the electron density of the ring, influencing both the reactivity in cross-couplings and the pKa of the carbonyl oxygen.

Synthetic Access: The Regioselectivity Challenge

The primary route to 5-halo-1-methylpyridin-2-ones is the alkylation of 5-halo-2-hydroxypyridines. This reaction is an ambident nucleophile problem: alkylation can occur at the Nitrogen (N-alkylation, desired) or the Oxygen (O-alkylation, often undesired).

Controlling Regiochemistry
  • Thermodynamic vs. Kinetic Control: N-alkylation yields the thermodynamically stable amide-like product (pyridinone), while O-alkylation yields the imidate-like product (alkoxypyridine).

  • Solvent & Base Effects:

    • Polar Protic/Aprotic Solvents (MeOH, DMF): Favor N-alkylation by solvating the oxygen anion, making the nitrogen lone pair more accessible.

    • Soft Electrophiles (MeI): Favor attack by the softer Nitrogen center.

    • Silver Salts (Ag₂CO₃): Favor O-alkylation by coordinating the halide leaving group and directing attack from the oxygen.

Validated Synthetic Pathways

The following diagram illustrates the decision logic for synthesizing the core scaffold.

SynthesisLogic Start 5-Halo-2-hydroxypyridine ConditionA Route A: Alkali Base (K2CO3/Cs2CO3) Solvent: DMF/Acetone Start->ConditionA Standard Protocol ConditionB Route B: Silver Salts (Ag2CO3) Solvent: Toluene/Benzene Start->ConditionB Specialized ProductN N-Alkylation (Major) 5-Halo-1-methylpyridin-2-one (Target Scaffold) ConditionA->ProductN Favors N-attack ProductO O-Alkylation (Major) 2-Methoxy-5-halopyridine (Byproduct) ConditionA->ProductO Minor (<10%) ConditionB->ProductN Minor ConditionB->ProductO Favors O-attack

Caption: Decision tree for the regioselective alkylation of 5-halopyridin-2-ones. Route A is the industry standard for generating the target scaffold.

Functionalization Strategies (The "Diversify" Phase)

Once the 5-halo-1-methylpyridin-2-one core is secured, it functions as a versatile electrophile in Palladium-catalyzed cross-coupling reactions.

C5-Suzuki-Miyaura Coupling

The 5-bromo and 5-iodo derivatives are excellent substrates.

  • Catalyst Systems: Pd(PPh₃)₄ is standard, but second-generation catalysts like Pd(dppf)Cl₂ or Pd-XPhos are required for sterically hindered boronic acids.

  • Base Selection: Weak bases (Na₂CO₃) suffice, but K₃PO₄ is superior for heteroaryl boronic acids to prevent protodeboronation.

C5-Buchwald-Hartwig Amination

Installing amines at C5 creates 5-amino-1-methylpyridin-2-ones, which are bioisosteres of aniline-based drugs.

  • Ligand Choice: Bidentate ligands (BINAP, Xantphos) are crucial to prevent chelation of the Pd by the pyridinone oxygen/nitrogen.

Functionalization Workflow

Functionalization Core 5-Bromo-1-methylpyridin-2-one Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Heck Heck Reaction (Alkenes, Pd cat.) Core->Heck Buchwald Buchwald-Hartwig (Amines, Pd/Ligand) Core->Buchwald Sonogashira Sonogashira (Alkynes, Cu/Pd) Core->Sonogashira Biaryl 5-Aryl-1-methylpyridin-2-one (Kinase Inhibitors) Suzuki->Biaryl Alkenyl 5-Alkenyl derivatives (Michael Acceptors) Heck->Alkenyl Amino 5-Amino derivatives (Aniline Bioisosteres) Buchwald->Amino Alkynyl 5-Alkynyl derivatives (Rigid Linkers) Sonogashira->Alkynyl

Caption: Divergent synthesis pathways from the 5-bromo-1-methylpyridin-2-one hub.

Experimental Protocols

Protocol A: Synthesis of 5-Bromo-1-methylpyridin-2-one

A robust, scalable method favoring N-alkylation.

  • Reagents: 5-Bromo-2-hydroxypyridine (1.0 eq), Methyl Iodide (MeI) (1.2 eq), Potassium Carbonate (K₂CO₃) (2.0 eq).

  • Solvent: DMF (Dimethylformamide) or Acetone.

  • Procedure:

    • Dissolve 5-bromo-2-hydroxypyridine in DMF (0.5 M concentration).

    • Add K₂CO₃ and stir at Room Temperature (RT) for 15 minutes to form the anion.

    • Add MeI dropwise (Caution: Exothermic).

    • Stir at RT for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

    • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine to remove DMF. Dry over MgSO₄ and concentrate.

    • Purification: Recrystallization from EtOH or Flash Chromatography (SiO₂, 0-5% MeOH in DCM).

  • Expected Yield: 85–95%.

  • Data: ¹H NMR (CDCl₃) typically shows the N-Me singlet at ~3.5 ppm and the C6-H doublet shifted downfield.

Protocol B: Suzuki Coupling (General Procedure)

Coupling 5-bromo-1-methylpyridin-2-one with Phenylboronic acid.

  • Reagents: 5-Bromo-1-methylpyridin-2-one (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Procedure:

    • Combine halide, boronic acid, and base in a sealable tube.

    • Add solvent and degas (sparge with Nitrogen for 10 min).

    • Add Pd catalyst under Nitrogen flow.

    • Seal and heat to 90°C for 12 hours.

    • Workup: Filter through Celite, dilute with water, extract with DCM.

  • Note: For difficult substrates (e.g., ortho-substituted aromatics), switch to Pd(dppf)Cl₂ and K₃PO₄.

Medicinal Chemistry Applications

Bioisosterism in Kinase Inhibitors

The 1-methylpyridin-2-one ring is frequently used to replace a phenol or benzamide moiety.

  • Case Study: In p38 MAP kinase inhibitors, the carbonyl oxygen accepts a hydrogen bond from the backbone NH of Met109 (or equivalent), while the aryl group at C5 extends into the hydrophobic pocket.

  • Comparison: Unlike phenols, the pyridinone is not susceptible to sulfotransferase conjugation, improving metabolic stability.

Antifibrotics (Pirfenidone Analogs)

Pirfenidone (5-methyl-1-phenylpyridin-2-one) is an approved drug for Idiopathic Pulmonary Fibrosis (IPF).

  • SAR Insight: Research indicates that varying the substituent at C5 (e.g., replacing Methyl with Halo or Aryl) significantly alters potency and half-life. The 5-halo derivatives act as the primary entry point for synthesizing these libraries [1].

Comparative Data: 5-Substituent Effects
Substituent (C5)Electronic Effect (Hammett σ)Metabolic LiabilitySynthetic Utility
-H NeutralLowBaseline
-CH₃ (Pirfenidone)Weak DonorHigh (Benzylic oxidation)Limited
-Br / -I Weak AcceptorLowHigh (Cross-coupling)
-Aryl VariableModerateHigh (Target)

References

  • BenchChem. (2025). 5-Methylpyridin-2(1H)-one: A Pivotal Building Block in Medicinal Chemistry.[1][2]Link

  • Frontiers in Chemistry. (2021). Recent Advances of Pyridinone in Medicinal Chemistry.[3]Link

  • Organic Chemistry Portal. (2018). Suzuki Coupling: Catalyst and Method Developments.[4]Link

  • MDPI Molecules. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived From 4-hydroxy-6-methylpyridin-2(1H)-one.Link

  • RSC Advances. (2014). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes.[5]Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Chloro-1-methylpyridin-2-one from 5-chloropyridin-2-one

[1] Introduction & Scientific Context The synthesis of 5-chloro-1-methylpyridin-2-one is a critical transformation in medicinal chemistry, serving as a scaffold for various antifibrotic and anti-inflammatory agents.[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Scientific Context

The synthesis of 5-chloro-1-methylpyridin-2-one is a critical transformation in medicinal chemistry, serving as a scaffold for various antifibrotic and anti-inflammatory agents.[1] The core challenge in this synthesis lies in the ambident nucleophilicity of the starting material, 5-chloropyridin-2-one .

In solution, 2-pyridones exist in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form).[1] When subjected to alkylation, two competing pathways emerge:

  • 
    -alkylation (Thermodynamic control):  Yields the desired 1-methylpyridin-2-one.[1]
    
  • 
    -alkylation (Kinetic/Hard-Soft mismatch):  Yields the impurity 5-chloro-2-methoxypyridine.[1]
    

This guide provides a definitive protocol to maximize regioselectivity for the


-methyl isomer using Hard-Soft Acid-Base (HSAB)  principles to suppress the formation of the 

-alkylated byproduct.[1]
Mechanistic Pathway

The reaction proceeds via an SN2 mechanism. Deprotonation by a base generates an ambident anion.[1] The nitrogen center is the "softer" nucleophile, while the oxygen is "harder." Using a soft electrophile like Methyl Iodide (MeI) in a polar aprotic solvent favors attack by the nitrogen.[1]

ReactionScheme cluster_0 Tautomeric Equilibrium SM_Lactam 5-Chloro-2-pyridone (Lactam Form) SM_Lactim 5-Chloro-2-hydroxypyridine (Lactim Form) SM_Lactam->SM_Lactim Keq Anion Delocalized Anion (Ambident Nucleophile) SM_Lactam->Anion + Base (K2CO3) Product_N TARGET: N-Methylated 5-Chloro-1-methylpyridin-2-one Anion->Product_N + MeI (Soft E+) Major Pathway Product_O IMPURITY: O-Methylated 5-Chloro-2-methoxypyridine Anion->Product_O + MeI Minor Pathway

Figure 1: Tautomeric equilibrium and bifurcation of alkylation pathways based on nucleophilic attack.

Experimental Design & Critical Parameters

To ensure reproducibility and high yield (>90%), the following parameters must be strictly controlled.

ParameterRecommendationRationale
Base Potassium Carbonate (K₂CO₃)Provides sufficient basicity to deprotonate the pyridone (pKa ~11) without promoting aggressive side reactions common with NaH.[1]
Electrophile Methyl Iodide (MeI)A "soft" electrophile that preferentially reacts with the soft Nitrogen center (HSAB theory).[1]
Solvent DMF or AcetoneDMF promotes SN2 kinetics best.[1] Acetone is a greener, easier-to-work-up alternative for gram-scale batches.[1]
Stoichiometry 1.0 eq SM : 2.0 eq Base : 1.2 eq MeIExcess base ensures complete deprotonation; slight excess MeI drives conversion.[1]
Temperature 25°C to 60°CHigher temperatures increase rate but may slightly elevate

-alkylation risk.[1] Start at RT.[1][2][3][4]

Protocol A: Standard High-Yield Synthesis (DMF Method)[1]

Scale: 10.0 mmol (approx.[1] 1.3 g of starting material) Estimated Yield: 85–95% Time: 4–16 Hours[1]

Reagents
  • 5-Chloropyridin-2-one (1.29 g, 10.0 mmol)[1]

  • Potassium Carbonate (anhydrous, granular) (2.76 g, 20.0 mmol)[1]

  • Methyl Iodide (MeI) (1.70 g, 0.75 mL, 12.0 mmol) [CAUTION: CARCINOGEN] [1]

  • 
    -Dimethylformamide (DMF) (15 mL, anhydrous)[1]
    
  • Ethyl Acetate (EtOAc) and Brine for workup.[1]

Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen or Argon.[1]

  • Solubilization: Charge the flask with 5-chloropyridin-2-one and DMF . Stir until fully dissolved.

  • Deprotonation: Add K₂CO₃ in a single portion. The suspension may become slightly yellow. Stir at Room Temperature (RT) for 15 minutes to ensure anion formation.

  • Alkylation: Cool the mixture to 0°C (ice bath). Add Methyl Iodide dropwise via syringe over 5 minutes.

    • Note: Cooling prevents exotherms and minimizes volatile MeI loss.[1]

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4 hours.

    • Monitoring: Check by TLC (50% EtOAc/Hexanes) or LC-MS.[1] The product is usually more polar than the

      
      -alkylated impurity but less polar than the starting material.
      
  • Quench: Pour the reaction mixture into 50 mL of ice-cold water.

  • Extraction: Extract the aqueous layer with EtOAc (3 x 30 mL).

    • Why? DMF is miscible with water; multiple extractions are needed to recover the organic product.[1][5]

  • Wash: Wash the combined organic layers with Brine (2 x 20 mL) to remove residual DMF.[1]

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, recrystallize from EtOAc/Hexanes or purify via silica flash chromatography (Gradient: 0-5% MeOH in DCM).

Protocol B: "Green" Alternative (Acetone Method)[1]

Context: For labs avoiding DMF due to toxicity or workup difficulty.[1] Trade-off: Reaction time is longer (overnight) due to lower boiling point and solubility.[1]

Modifications
  • Solvent: Replace DMF with Acetone (reagent grade).

  • Temperature: Reflux (approx. 56°C).[1]

  • Time: 12–18 Hours.

Procedure Summary
  • Combine SM, K₂CO₃, and Acetone in a sealed pressure tube or RBF with reflux condenser.[1]

  • Add MeI.[1][2][4][5][6][7]

  • Heat to reflux overnight.

  • Workup Advantage: Filter off the solid K₂CO₃/KI salts.[1] Concentrate the filtrate directly. The residue is often pure enough for use or requires only a short silica plug.[1]

Analytical Validation & Quality Control

Distinguishing the


-methyl product from the 

-methyl impurity is critical.[1]
FeatureTarget:

-Methyl (Lactam)
Impurity:

-Methyl (Lactim)

H NMR (N-Me/O-Me)
Singlet,

3.5 – 3.6 ppm
Singlet,

3.9 – 4.0 ppm

C NMR (Carbonyl)
Distinct C=O signal ~160 ppmC-O aromatic signal (shifted upfield relative to C=O)
IR Spectroscopy Strong C=O stretch (~1650–1670 cm⁻¹)Absent C=O stretch; strong C-O bands
Physical State Typically Solid (higher MP)Often Oil or Low-melting Solid
Workflow Diagram

Workflow Start Start: 5-Cl-Pyridone + K2CO3 + Solvent AddMeI Add MeI (0°C -> RT) Start->AddMeI Monitor Monitor (TLC/LCMS) Check for conversion AddMeI->Monitor Decision Complete? Monitor->Decision Decision->Monitor No (Add more MeI) Quench Quench (Ice Water) & Extract (EtOAc) Decision->Quench Yes Wash Wash (Brine) Remove DMF Quench->Wash Dry Dry & Concentrate Wash->Dry Analysis NMR Analysis Check 3.5 ppm vs 3.9 ppm Dry->Analysis

Figure 2: Experimental workflow from reaction initiation to analytical validation.

Troubleshooting & Safety

Common Issues
  • Low Yield: Usually due to wet solvent (water quenches MeI) or incomplete extraction from DMF.[1] Solution: Use anhydrous DMF and wash organic layer thoroughly with water/brine.

  • High

    
    -Alkylation:  Presence of silver salts (Ag₂CO₃) or use of very hard electrophiles (e.g., Methyl Triflate) promotes 
    
    
    
    -attack.[1] Solution: Stick to K₂CO₃/MeI.
  • Coloration: Pyridones can oxidize.[1] Solution: Perform reaction under inert atmosphere (N₂).

Safety Data (HSE)
  • Methyl Iodide (MeI): Volatile, neurotoxic, and carcinogenic.[1] Must be handled in a fume hood. Destroy excess MeI in the waste stream by adding dilute ammonia or nucleophilic amine.

  • 5-Chloro-2-pyridone: Irritant.[1] Avoid dust inhalation.[1]

References

  • Regioselectivity Mechanism: Smith, M. B.[1][8][9] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience, 7th Edition.[1] (Explains HSAB theory and ambient nucleophiles).

  • Experimental Precedent (Pyridone Alkylation): Organic Syntheses, Coll. Vol. 5, p. 60 (1973).[1] "Alkylation of 2-Pyridones." [1]

  • Analytical Data (NMR Shifts): ResearchGate Data Repository. "Comparison of N-alkyl vs O-alkyl pyridone NMR shifts."

  • Safety Data Sheet (MeI): PubChem, Compound Summary for Methyl Iodide.[1] [1]

Sources

Application

Application Note: Regioselective Alkylation of 2-Pyridones

[1][2][3][4] Abstract 2-Pyridones represent a privileged scaffold in medicinal chemistry, serving as core pharmacophores in analgesics, anti-inflammatories, and kinase inhibitors (e.g., PIM-1 inhibitors). However, their...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Abstract

2-Pyridones represent a privileged scaffold in medicinal chemistry, serving as core pharmacophores in analgesics, anti-inflammatories, and kinase inhibitors (e.g., PIM-1 inhibitors). However, their ambident nucleophilicity—arising from the lactam-lactim tautomerism—presents a persistent challenge in process chemistry. This guide provides a definitive protocol for controlling regioselectivity. By leveraging the principles of Hard-Soft Acid-Base (HSAB) theory, solvent polarity, and counterion effects, researchers can deterministically target the thermodynamic


-alkyl product (lactam) or the kinetic/silver-mediated 

-alkyl product (lactim ether).

Mechanistic Principles & Control Factors

The regiochemical outcome of 2-pyridone alkylation is dictated by the interplay between the electrophile , the solvent shell , and the cation .

The Ambident Nucleophile

Deprotonation of 2-pyridone yields a resonance-stabilized anion with negative charge density delocalized between the nitrogen and oxygen.

  • Nitrogen (Soft Center): The thermodynamic sink. Alkylation here restores the aromaticity of the amide bond (lactam form) but breaks the cyclic pi-system aromaticity of the pyridine ring. However, the resulting

    
    -alkyl-2-pyridone is generally the more stable tautomer.
    
  • Oxygen (Hard Center): The kinetic site.[1][2] Alkylation here preserves the pyridine ring aromaticity (lactim ether).

The "Silver Salt Rule" vs. Alkali Metals
  • Alkali Metals (Na

    
    , K
    
    
    
    , Cs
    
    
    ):
    These cations dissociate well in polar aprotic solvents (DMF, DMSO). The "naked" anion, free from tight ion-pairing, attacks the electrophile via its most nucleophilic center (Nitrogen) under thermodynamic control.
  • Silver Salts (Ag

    
    ):  Silver coordinates tightly to the nitrogen lone pair and the halide of the alkylating agent. This coordination blocks the nitrogen site and promotes a heterogeneous reaction surface that favors attack by the oxygen atom.
    
Solvent Effects
  • Polar Aprotic (DMF, DMSO): Solvate cations effectively, leaving the anion free to react at the softer Nitrogen.

  • Non-Polar (Toluene, Benzene, DCM): Promote tight ion pairing. When combined with Silver salts, this enforces

    
    -alkylation.
    

Decision Matrix: Reagent Selection

Use the following logic to select the appropriate reagent system for your target isomer.

ReagentSelection Start Target Regioisomer? N_Alkyl N-Alkylation (Lactam) Start->N_Alkyl O_Alkyl O-Alkylation (Lactim Ether) Start->O_Alkyl Method_N1 Standard: NaH or K2CO3 / DMF (Primary Halides) N_Alkyl->Method_N1 Method_N2 Green/Aq: Tween-20 / Water (Micellar Catalysis) N_Alkyl->Method_N2 Method_N3 Mitsunobu: DIAD / PPh3 / Alcohol (Primary/Sec Alcohols) N_Alkyl->Method_N3 Method_O1 Classic: Ag2CO3 / Toluene (Alkyl Halides) O_Alkyl->Method_O1 Method_O2 Modern: Diazo Compounds (Rh or Cu cat.) O_Alkyl->Method_O2 Method_O3 Steric Control: Secondary Iodides + CsF (Steric bulk forces O-attack) O_Alkyl->Method_O3

Caption: Decision tree for selecting reagents based on the desired regioisomer (N- vs. O-alkylation).

Experimental Protocols

Protocol A: Thermodynamic -Alkylation (Standard)

Target: Primary


-alkyl-2-pyridones.
Mechanism:  S

2 displacement by the "naked" anion.
  • Reagents:

    • Substrate: 2-Pyridone derivative (1.0 equiv).

    • Base: NaH (60% dispersion in oil, 1.2 equiv) OR K

      
      CO
      
      
      
      (2.0 equiv).
    • Electrophile: Alkyl Bromide/Iodide (1.1 equiv).

    • Solvent: Anhydrous DMF or DMSO (0.2 M concentration).

  • Procedure:

    • Flame-dry a round-bottom flask and purge with Argon.

    • Add NaH to the flask. Wash with dry hexanes (2x) to remove oil if necessary.

    • Add DMF and cool to 0 °C.

    • Add the 2-pyridone portion-wise. Evolution of H

      
       gas will be observed. Stir for 30 min at 0 °C to ensure full deprotonation.
      
    • Add the Alkyl Halide dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by TLC/LCMS.

    • Quench: Carefully add sat. NH

      
      Cl solution.
      
    • Workup: Extract with EtOAc (3x). Wash organics with water (5x) to remove DMF, then brine. Dry over Na

      
      SO
      
      
      
      .
  • Critical Note: If using K

    
    CO
    
    
    
    , heating to 60–80 °C is often required. NaH works at lower temperatures and is generally cleaner for simple alkyl chains.
Protocol B: Regioselective -Alkylation (Silver Salt Method)

Target: 2-Alkoxypyridines (Lactim Ethers). Mechanism: Heterogeneous catalysis; Ag


 coordinates Nitrogen, blocking the site and precipitating Ag-Halide upon 

-attack.
  • Reagents:

    • Substrate: 2-Pyridone derivative (1.0 equiv).

    • Base/Promoter: Ag

      
      CO
      
      
      
      (1.1 – 1.5 equiv).
    • Electrophile: Alkyl Iodide (1.2 – 2.0 equiv). Note: Iodides work best due to AgI precipitation driving force.

    • Solvent: Toluene or Benzene (Non-polar is critical).

  • Procedure:

    • Add 2-pyridone, Ag

      
      CO
      
      
      
      , and Alkyl Iodide to a flask.
    • Add Toluene (0.1 – 0.2 M).

    • Protect from light (wrap flask in foil) to prevent silver salt decomposition.

    • Heat to reflux (or 80 °C) for 12–24 hours.

    • Workup: Filter the heterogeneous mixture through a Celite pad to remove silver salts. Wash the pad with DCM.

    • Concentrate the filtrate.

  • Safety: Silver waste must be segregated. Benzene is carcinogenic; Toluene is the preferred substitute.

Protocol C: Green -Alkylation (Micellar)

Target:


-alkylation in water (Sustainability focus).
Mechanism:  Micellar effect concentrates reagents; hydrophobic effect favors 

-attack.
  • Reagents:

    • Surfactant: 2% w/w Tween-20 in Water.[1][3]

    • Base: K

      
      CO
      
      
      
      (3.0 equiv).
    • Electrophile: Alkyl Halide (1.5 equiv).[4]

  • Procedure:

    • Dissolve 2-pyridone and base in the Tween-20/Water solution.

    • Add Alkyl Halide.[1][2][5][6][7]

    • Stir vigorously at RT (or up to 50 °C for sluggish substrates).

    • Workup: The product often precipitates or oils out. Extract with EtOAc or filter if solid.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low N/O Selectivity Solvent too non-polar (for N) or too polar (for O).For N: Switch to DMSO/DMF. For O: Switch to Toluene/Hexane.
Low Conversion (Ag method) Surface passivation of Silver salts.Use fresh Ag

CO

. Add molecular sieves. Switch to AgOTf (more reactive).
O-to-N Rearrangement Thermal rearrangement (Chapman-like).

-alkyl products can rearrange to

-alkyl isomers at high temps. Keep reaction temp <80 °C for

-alkylation.
Steric Hindrance Bulky electrophiles (e.g., Isopropyl).For N: Use Mitsunobu conditions. For O: Use Ag salts; bulky groups naturally favor O-alkylation due to steric relief.

Mechanistic Visualization

The following diagram illustrates the divergent pathways controlled by the metal cation.

Mechanism cluster_Alk Alkali Metal Route (Na+/K+) cluster_Ag Silver Salt Route (Ag+) Pyridone 2-Pyridone (Tautomeric Mix) Anion Ambident Anion [N- ... O-] Pyridone->Anion Deprotonation FreeIon Solvent-Separated Ion Pair (DMF/DMSO) Anion->FreeIon NaH/K2CO3 Coord Ag-Coordinated Complex (Ag blocks N-site) Anion->Coord Ag2CO3 TS_N Transition State: N-attack (Soft-Soft) FreeIon->TS_N Prod_N N-Alkyl Pyridone (Thermodynamic) TS_N->Prod_N TS_O Transition State: O-attack (Precipitation driven) Coord->TS_O Prod_O 2-Alkoxypyridine (Kinetic) TS_O->Prod_O

Caption: Divergent mechanistic pathways: Alkali metals favor free-ion N-attack, while Silver salts coordinate Nitrogen to force O-attack.

References

  • Review of Regioselectivity: Ruda, M., et al. "Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase." J. Comb. Chem.2002 , 4, 530–535.

  • Green Chemistry (Micellar): Handa, S., et al. "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." Org.[6] Lett.2015 , 17, 3382–3385.

  • Silver Salt Mechanism: Chung, N. M., et al. "Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts." J. Org.[1][8][2][5][9] Chem.1970 , 35, 2517–2521.

  • Mitsunobu Selectivity: Comins, D. L., et al. "N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone." Tetrahedron Lett.1994 , 35, 2819-2822.

  • Visible Light O-Alkylation: Yang, J., et al. "Visible-light-promoted selective O-alkylation of 2-pyridones with α-aryldiazoacetates."[1] Org.[6] Biomol. Chem.2021 , 19, 1234.

Sources

Method

Using 5-Chloro-1-methylpyridin-2-one as a pirfenidone analog intermediate

Strategic Utilization of 5-Chloro-1-methylpyridin-2-one: Synthesis, Functionalization, and Biological Profiling Executive Summary In the landscape of anti-fibrotic drug discovery, Pirfenidone (5-methyl-1-phenylpyridin-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization of 5-Chloro-1-methylpyridin-2-one: Synthesis, Functionalization, and Biological Profiling

Executive Summary

In the landscape of anti-fibrotic drug discovery, Pirfenidone (5-methyl-1-phenylpyridin-2-one) remains a cornerstone therapy for Idiopathic Pulmonary Fibrosis (IPF). However, its clinical efficacy is often limited by a short half-life (~2.4 hours) driven by rapid CYP450-mediated oxidation of the C5-methyl group to a carboxylic acid, which is rapidly excreted.

5-Chloro-1-methylpyridin-2-one (CAS: 4214-78-2) represents a critical scaffold in the "Next-Generation Pirfenidone" library. It serves two distinct strategic roles:

  • Metabolic Bioisostere: The C5-chloro substituent blocks the primary metabolic soft spot (methyl oxidation), potentially extending half-life while maintaining the pharmacophore.

  • Synthetic Intermediate: The C5-chloro position acts as a versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), enabling the rapid generation of 5-aryl/heteroaryl-1-methylpyridone libraries.

This guide provides validated protocols for the synthesis, functionalization, and biological evaluation of this high-value intermediate.

Part 1: Chemical Synthesis Protocol

Objective: Selective synthesis of 5-Chloro-1-methylpyridin-2-one from 5-chloro-2-hydroxypyridine, minimizing the formation of the O-alkylated byproduct (2-methoxy-5-chloropyridine).

Mechanism & Regioselectivity

Pyridones exist in tautomeric equilibrium with hydroxypyridines. Alkylation can occur at the Nitrogen (desired) or Oxygen (undesired).

  • N-Alkylation (Thermodynamic Control): Favored by polar aprotic solvents (DMF, DMSO) and "soft" electrophiles (Methyl Iodide).

  • O-Alkylation (Kinetic Control): Favored by non-polar solvents and "hard" electrophiles (Dimethyl sulfate, though MeI can also O-alkylate in Ag+ salts).

Experimental Workflow

Reagents:

  • 5-Chloro-2-hydroxypyridine (CAS: 4214-79-3): 10.0 g (77.2 mmol)

  • Methyl Iodide (MeI): 7.2 mL (115.8 mmol, 1.5 eq)

  • Potassium Carbonate (K₂CO₃): 16.0 g (115.8 mmol, 1.5 eq)

  • DMF (Anhydrous): 100 mL

Step-by-Step Protocol:

  • Setup: Charge a 250 mL round-bottom flask with 5-chloro-2-hydroxypyridine and anhydrous DMF. Stir until dissolved.

  • Deprotonation: Add K₂CO₃ in a single portion. The suspension may thicken; ensure vigorous stirring.

  • Addition: Cool the mixture to 0°C in an ice bath. Add Methyl Iodide dropwise over 20 minutes to control the exotherm.

  • Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 12 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: The starting material (Rf ~0.2) should disappear. The N-methyl product (Rf ~0.4) is usually more polar than the O-methyl byproduct (Rf ~0.8).

  • Workup: Pour the reaction mixture into 500 mL of ice-water.

    • Critical Step: The N-methyl pyridone is often water-soluble. Do not simply filter. Extract with Ethyl Acetate (3 x 150 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from EtOAc/Hexanes to remove trace O-methyl byproduct.

Yield Expectation: 85-92% Characterization:

  • 1H NMR (400 MHz, CDCl3): δ 7.35 (d, J=2.5 Hz, 1H, H-6), 7.20 (dd, J=9.5, 2.5 Hz, 1H, H-4), 6.55 (d, J=9.5 Hz, 1H, H-3), 3.55 (s, 3H, N-Me).

Part 2: Functionalization (Suzuki-Miyaura Coupling)

Objective: Utilizing the C5-Chlorine as a handle to install aryl groups, creating 5-aryl-1-methylpyridone analogs. Note: Aryl chlorides are less reactive than bromides/iodides. Standard Pd(PPh₃)₄ often fails. We utilize Pd(OAc)₂/XPhos or Pd(dppf)Cl₂ for enhanced oxidative addition.

Visual Workflow: Pathway to Analogs

G Start 5-Chloro-1-methylpyridin-2-one (Scaffold) Reagents Ar-B(OH)2 + Pd Catalyst (Suzuki Coupling) Start->Reagents Activation of C-Cl bond Product 5-Aryl-1-methylpyridin-2-one (Pirfenidone Analog) Reagents->Product C-C Bond Formation

Caption: Transformation of the chloro-scaffold into a library of 5-aryl analogs via catalytic cross-coupling.

Protocol:
  • Reagents:

    • 5-Chloro-1-methylpyridin-2-one (1.0 eq)

    • Aryl Boronic Acid (1.5 eq)

    • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl₂ (5 mol%)

    • Base: K₃PO₄ (3.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1)

  • Procedure:

    • Combine all solids in a microwave vial or pressure tube.

    • Evacuate and backfill with Nitrogen (3 cycles).

    • Add degassed solvents.

    • Heat at 100°C for 4–16 hours (or 120°C for 30 min in microwave).

  • Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (SiO₂).

Part 3: Biological Profiling (Anti-Fibrotic Assays)

Objective: Evaluate the efficacy of the synthesized analogs compared to Pirfenidone. The primary metric is the inhibition of TGF-β1 induced fibroblast activation.

Key Signaling Pathway[1]

Pathway TGFb TGF-β1 (Profibrotic Cytokine) Receptor TGFβ Receptor (Cell Surface) TGFb->Receptor Smad Smad2/3 Phosphorylation Receptor->Smad Nucleus Nuclear Translocation Smad->Nucleus Fibrosis Collagen I / α-SMA (Fibrosis Markers) Nucleus->Fibrosis Drug 5-Chloro-1-methylpyridin-2-one (Inhibitor) Drug->Smad Inhibits (Putative) Drug->Fibrosis Reduces Expression

Caption: Proposed mechanism of action where the pyridone scaffold interferes with TGF-β/Smad signaling.

Assay Protocol: HFL-1 (Human Fetal Lung) Fibroblast Proliferation
ParameterCondition
Cell Line HFL-1 or NIH/3T3 Fibroblasts
Inducer Recombinant Human TGF-β1 (5 ng/mL)
Control Pirfenidone (Positive Control), DMSO (Vehicle)
Readout 1. Cell Proliferation (CCK-8 or BrdU assay)2. Western Blot (α-SMA, Collagen I)

Step-by-Step:

  • Seeding: Seed fibroblasts at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Starvation: Switch to serum-free medium for 12h to synchronize cell cycle.

  • Treatment: Add Test Compound (10, 100, 500, 1000 µM) followed by TGF-β1 (5 ng/mL).

    • Note: Pirfenidone requires high concentrations (mM range). Analogs with better potency should show effects at <100 µM.

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Analysis: Add CCK-8 reagent, incubate 2h, and read Absorbance at 450 nm.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 77889 (5-Chloro-2-pyridone / Tautomer). National Center for Biotechnology Information (2025). Link

  • Pirfenidone Structure-Activity Relationships (SAR)

    • Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents. RSC Medicinal Chemistry (2022). Link

  • Suzuki Coupling on Pyridones

    • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one.[1] Periodica Polytechnica Chemical Engineering (2010). Link

  • Biological Mechanism (TGF-β Pathway)

    • N-methyl-2-pyridone-5-carboxamide has potent anti-fibrotic activity. Clinical and Experimental Nephrology (2023). Link

Sources

Application

5-Chloro-1-methylpyridin-2-one building block for medicinal chemistry

Topic: 5-Chloro-1-methylpyridin-2-one Building Block for Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals[1] A Versatile Sca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Chloro-1-methylpyridin-2-one Building Block for Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals[1]

A Versatile Scaffold for Kinase Inhibition and Bioisosteric Replacement[1]

Executive Summary

5-Chloro-1-methylpyridin-2-one (CAS: 4214-78-2), also known as 5-chloro-1-methyl-2-pyridone, is a high-value heterocyclic building block.[1][2] It serves as a critical intermediate in the synthesis of tyrosine kinase inhibitors, Factor Xa inhibitors, and antifibrotic agents.

Unlike its non-methylated parent (5-chloro-2-pyridone), the N-methyl group locks the tautomeric equilibrium, forcing the molecule into the 2-pyridone form.[1] This fixed dipole and hydrogen-bond acceptor motif mimics the amide bond of peptides, making it a "privileged scaffold" for ATP-competitive binding sites.[1] The C-5 chlorine atom provides a specific handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library expansion.[1]

Critical Distinction: Do not confuse this building block with 2-Chloro-1-methylpyridinium iodide (Mukaiyama reagent), which is a coupling reagent, not a structural scaffold.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyDataNotes
CAS Number 4214-78-2Verified identity.[1]
Formula C₆H₆ClNOMW: 143.57 g/mol
Structure N-methylated pyridone ring with Cl at C-5.[1]Fixed aromaticity; non-protic.[1]
Appearance Off-white to pale yellow solid
Solubility DCM, MeOH, DMSO, DMFPoor solubility in non-polar alkanes.[1]
Stability Stable under ambient conditions.[1]Avoid strong oxidizers.[1]
Key Reactivity Pd-catalyzed cross-coupling (C-5); C-H Activation (C-3/C-6).Cl is less reactive than Br/I; requires active catalysts.[1]

Synthetic Utility & Workflows

The utility of 5-chloro-1-methylpyridin-2-one lies in its ability to serve as a core hub for divergent synthesis. The following diagram illustrates the primary functionalization pathways available to medicinal chemists.

Visualization: Functionalization Workflow

FunctionalizationWorkflow Start 5-Chloro-2-hydroxypyridine (Tautomeric Mixture) Step1 N-Methylation (MeI, K2CO3) Start->Step1 Fix Tautomer Core 5-Chloro-1-methylpyridin-2-one (The Building Block) Step1->Core PathA Suzuki Coupling (C-5) (Ar-B(OH)2, Pd-Cat) Core->PathA Primary Route PathB C-H Activation (C-3) (Direct Arylation) Core->PathB Advanced PathC Buchwald Amination (C-5) (HNR2, Pd-Cat) Core->PathC Alternative ProductA Biaryl Scaffolds (Kinase Inhibitors) PathA->ProductA ProductB C3-Functionalized Derivatives PathB->ProductB ProductC 5-Amino-pyridones PathC->ProductC

Caption: Divergent synthesis pathways from the 5-chloro-1-methylpyridin-2-one core.

Detailed Experimental Protocols

Protocol A: Synthesis of the Building Block (N-Methylation)

For labs needing to synthesize the core from 5-chloro-2-hydroxypyridine.[1]

Rationale: 5-chloro-2-hydroxypyridine exists in equilibrium with its pyridone tautomer.[1] Reaction with methyl iodide (MeI) preferentially alkylates the nitrogen (N-alkylation) over the oxygen (O-alkylation) in polar aprotic solvents with mild bases, locking the desired pharmacophore.

Reagents:

  • 5-Chloro-2-hydroxypyridine (1.0 eq)[1]

  • Methyl Iodide (MeI) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: DMF or Acetonitrile (ACN)

Procedure:

  • Dissolution: Dissolve 5-chloro-2-hydroxypyridine (10 mmol) in DMF (20 mL) in a round-bottom flask.

  • Base Addition: Add K₂CO₃ (20 mmol) and stir at room temperature for 15 minutes.

  • Alkylation: Cool the mixture to 0°C. Add MeI (12 mmol) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC/LCMS (Target mass: 143.5 [M+H]⁺).[1]

  • Workup: Dilute with water (100 mL) and extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography (0-5% MeOH in DCM).

Protocol B: Suzuki-Miyaura Cross-Coupling at C-5

Primary application for generating biaryl libraries.[1]

Rationale: The C-5 chlorine is an aryl chloride.[1] While less reactive than bromides, it is electronically activated by the adjacent carbonyl system.[1] Standard Pd(PPh₃)₄ often fails; Buchwald precatalysts (e.g., XPhos Pd G2) or bidentate ligands (dppf) are required for high yields.[1]

Reagents:

  • 5-Chloro-1-methylpyridin-2-one (1.0 eq)[1][3]

  • Aryl Boronic Acid/Ester (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) OR XPhos Pd G2 (2 mol%)

  • Base: K₃PO₄ (3.0 eq) or Cs₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Procedure:

  • Setup: In a microwave vial or pressure tube, combine the pyridone building block (1.0 mmol), aryl boronic acid (1.2 mmol), and base.

  • Degassing: Add solvent (Dioxane/Water, 5 mL).[1] Sparge with Nitrogen or Argon for 10 minutes (Critical step to prevent Pd oxidation).[1]

  • Catalyst: Add the Pd catalyst quickly under inert atmosphere. Seal the vessel.

  • Heating: Heat to 90–100°C for 4–16 hours (or 120°C for 30 min in microwave).

  • Workup: Filter through a Celite pad, rinse with EtOAc.[1] Wash filtrate with water/brine.[1] Concentrate and purify via silica chromatography.

Troubleshooting:

  • Low Conversion:[1] Switch to XPhos Pd G2 or SPhos Pd G2 catalysts, which are specialized for aryl chlorides.[1]

  • Protodeboronation: If the boronic acid decomposes, use the corresponding Pinacol ester and anhydrous conditions (DMF, K₃PO₄).

Medicinal Chemistry Applications

Kinase Inhibitor Design

The 1-methylpyridin-2-one scaffold is a bioisostere for the phenyl ring or amide group found in Type I/II kinase inhibitors.[1]

  • Hinge Binding: The carbonyl oxygen (C=O) acts as a hydrogen bond acceptor.

  • Solubility: The pyridone core is more polar than a phenyl ring, improving LogD and metabolic stability.

  • Case Example: In p38 MAP kinase inhibitors , the pyridone ring often replaces a naphthalene or phenyl ring to reduce lipophilicity while maintaining planarity.

Antifibrotics (Pirfenidone Analogs)

Pirfenidone (5-methyl-1-phenylpyridin-2-one) is an approved drug for Idiopathic Pulmonary Fibrosis (IPF).[1]

  • SAR Exploration: 5-Chloro-1-methylpyridin-2-one allows for "Reverse-SAR" where the N-phenyl is replaced by N-methyl, and the C-5 methyl is replaced by a C-5 biaryl group (via Protocol B).[1] This explores the chemical space around the "right-hand side" of the molecule.

Visualization: SAR Decision Logic

SAR_Logic Problem Problem: High Lipophilicity (LogP) & Poor Metabolic Stability Solution Solution: Pyridone Scaffold Problem->Solution Feature1 N-Methyl Group Blocks Tautomerization Fixes H-Bond Acceptor Solution->Feature1 Feature2 C-5 Chlorine Handle for Library Expansion (Suzuki) Solution->Feature2 Feature3 C=O Motif Kinase Hinge Binder (H-Bond Acceptor) Solution->Feature3 Result Optimized Drug Candidate (Lower LogP, Higher Potency) Feature1->Result Feature2->Result Feature3->Result

Caption: Structure-Activity Relationship (SAR) rationale for selecting this building block.

Safety & Handling

Identity Confusion Warning

WARNING: There is a high risk of confusing this building block with Mukaiyama Reagent (2-Chloro-1-methylpyridinium iodide).[1]

  • 5-Chloro-1-methylpyridin-2-one: Neutral building block.[1] Used for scaffolds.[1][4][5]

  • Mukaiyama Reagent: Cationic salt.[1] Used for activating carboxylic acids.[1]

  • Verification: Check the CAS (4214-78-2) and the structure (Carbonyl present vs. Pyridinium salt).

Handling Precautions
  • Hygroscopicity: Generally low, but store in a cool, dry place.[1]

  • Toxicity: Pyridones can exhibit biological activity; handle as a potential bioactive agent.[1] Use standard PPE (gloves, goggles, fume hood).[1]

  • Waste: Dispose of halogenated organic waste according to local EHS regulations.

References

  • Chemical Identity & Properties

    • ChemBK. "5-Chloro-1-Methylpyridin-2-one Properties and CAS".[1] Link

  • Synthetic Methodology (N-Methylation)

    • ResearchGate.[1] "Synthesis of pyridinium or/and pyridinone via N-alkylation". Link

  • Medicinal Chemistry Applications (Kinase Inhibitors)

    • Google Patents.[1] "CN104321325B - Pyrrolopyrrolidone compounds as Tyrosine Kinase Inhibitors".[1] Link

    • RSC Advances. "Pyridine: the scaffolds with significant clinical diversity".[2][5] Link

  • Cross-Coupling Protocols (Suzuki-Miyaura)

    • Yoneda Labs.[1] "Suzuki-Miyaura Cross-Coupling: Practical Guide". Link

    • Sigma-Aldrich.[1] "Suzuki-Miyaura Cross-Coupling Reagents & Catalysts". Link

  • C-H Activation Context

    • NIH / PMC. "C–H Arylation of Pyridines: High Regioselectivity".[1] Link

Sources

Method

Application Note: Strategic N-Methylation of 5-Chloropyridin-2-one with Methyl Iodide

Abstract This application note provides a comprehensive technical guide for the N-methylation of 5-chloropyridin-2-one to synthesize 5-chloro-1-methylpyridin-2-one, a valuable intermediate in pharmaceutical and agrochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the N-methylation of 5-chloropyridin-2-one to synthesize 5-chloro-1-methylpyridin-2-one, a valuable intermediate in pharmaceutical and agrochemical research. We delve into the critical reaction parameters that govern regioselectivity, offering field-proven insights into the choice of base, solvent, and temperature. Detailed, step-by-step protocols for achieving high yields of the desired N-methylated product are presented, alongside a discussion of the underlying reaction mechanism and safety considerations for handling methyl iodide.

Introduction: The Significance of N-Methylated Pyridinones

N-alkylated 2-pyridones are privileged heterocyclic motifs found in a wide array of biologically active compounds and natural products. The introduction of a methyl group onto the nitrogen atom can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the selective N-methylation of substituted 2-pyridones, such as 5-chloropyridin-2-one, is a crucial transformation in medicinal chemistry and drug development.

The primary challenge in the alkylation of 2-pyridones is controlling the regioselectivity. The pyridone anion, formed upon deprotonation, is an ambident nucleophile, possessing two reactive sites: the nitrogen and the exocyclic oxygen atom. This can lead to a mixture of N-alkylated (amide) and O-alkylated (alkoxy pyridine) products. This guide will elucidate the strategies to steer the reaction exclusively towards the desired N-methylation.

Mechanistic Insights: The N- vs. O-Alkylation Dichotomy

The methylation of 5-chloropyridin-2-one with methyl iodide is a classic SN2 reaction. The reaction is initiated by the deprotonation of the pyridone's N-H group by a suitable base, generating a pyridonate anion. This anion exists as a resonance hybrid with negative charge density on both the nitrogen and oxygen atoms.

The regiochemical outcome of the subsequent alkylation is a delicate interplay of several factors[1]:

  • Hard and Soft Acid-Base (HSAB) Theory: Methyl iodide is considered a soft electrophile. According to HSAB theory, it will preferentially react with the softer nucleophilic center. The nitrogen atom in the pyridonate anion is generally considered softer than the oxygen atom, thus favoring N-alkylation.

  • Counter-ion Effect: The nature of the cation from the base (e.g., Li⁺, Na⁺, K⁺, Cs⁺) plays a pivotal role. Smaller, harder cations like Li⁺ associate more tightly with the hard oxygen atom, sterically hindering O-alkylation and thereby promoting N-alkylation.

  • Solvent Effects: Polar aprotic solvents like N,N-dimethylformamide (DMF) are commonly employed. They effectively solvate the cation, leading to a more "naked" and reactive pyridonate anion. The choice of solvent can influence the equilibrium between free ions and ion pairs, which in turn affects the N/O selectivity.

  • Temperature: Higher temperatures can sometimes favor O-alkylation, although this is not a universal rule and is substrate-dependent.

A visual representation of the reaction pathway is provided below.

reaction_mechanism cluster_start Step 1: Deprotonation cluster_alkylation Step 2: SN2 Attack start_mol 5-Chloropyridin-2-one anion Pyridonate Anion (Ambident Nucleophile) start_mol->anion + B: base Base (B:) N_prod N-Methylation Product (5-Chloro-1-methylpyridin-2-one) anion->N_prod Attack at Nitrogen (favored) O_prod O-Methylation Product (5-Chloro-2-methoxypyridine) anion->O_prod MeI Methyl Iodide (CH3-I)

Caption: Reaction mechanism for the methylation of 5-chloropyridin-2-one.

Optimizing Reaction Conditions: A Data-Driven Approach

The selection of the base and solvent system is paramount for achieving high regioselectivity and yield. Below is a summary of commonly employed conditions for the N-alkylation of 2-pyridones.

BaseSolventTemperature (°C)Key Outcomes & RemarksReference
LiH DMF50Excellent N-selectivity. The small Li⁺ cation effectively blocks the oxygen site.[2]
K₂CO₃ Water / Tween 20Room Temp.A mild, environmentally friendly option with good N-selectivity for various alkyl halides.[3][4][5][6]
NaH DMFNot specifiedA strong base, effective for deprotonation, but may offer lower N-selectivity than LiH.[7]
Cs₂CO₃ Not specifiedNot specifiedOften used to promote N-alkylation.[4]
DBU DMF / Toluene0 - Room Temp.An effective non-nucleophilic organic base.[8]
Tetraalkylammonium Fluoride VariousNot specifiedProvides high yield and selectivity for N-alkylation.[9]

For the specific methylation of 5-chloropyridin-2-one, a protocol utilizing a strong base in a polar aprotic solvent is recommended for optimal results.

Experimental Protocols

Safety Precautions
  • Methyl Iodide: Methyl iodide is highly toxic, a suspected carcinogen, and volatile. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Hydride Bases (LiH, NaH): These reagents are flammable and react violently with water. Handle them in an inert atmosphere (e.g., under nitrogen or argon).

  • Solvents: DMF is a skin irritant and should be handled with care.

Protocol 1: High-Selectivity Methylation using Lithium Hydride

This protocol is designed to maximize the yield of the N-methylated product.

Workflow Diagram:

protocol_workflow start Start dissolve Dissolve 5-chloropyridin-2-one in anhydrous DMF under N2 start->dissolve add_base Add LiH portion-wise at 0 °C dissolve->add_base stir_deprotonation Stir for 30 min at 0 °C add_base->stir_deprotonation add_MeI Add methyl iodide dropwise at 0 °C stir_deprotonation->add_MeI react Warm to 50 °C and stir for 16-24 hours add_MeI->react quench Cool to 0 °C and quench with saturated NH4Cl (aq) react->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na2SO4, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify end Obtain pure 5-chloro-1-methylpyridin-2-one purify->end

Caption: Step-by-step workflow for Protocol 1.

Materials:

  • 5-chloropyridin-2-one (1.0 eq)

  • Lithium hydride (LiH, 1.1 eq)

  • Methyl iodide (CH₃I, 1.2 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-chloropyridin-2-one (1.0 eq) and anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add lithium hydride (1.1 eq) in small portions. Effervescence (hydrogen gas evolution) may be observed.

  • Stir the suspension at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 50 °C.

  • Stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 5-chloro-1-methylpyridin-2-one.

Protocol 2: Mild Aqueous Methylation using Potassium Carbonate

This protocol offers a more environmentally benign approach, avoiding harsh hydride bases and anhydrous conditions.

Materials:

  • 5-chloropyridin-2-one (1.0 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Methyl iodide (CH₃I, 1.5 eq)

  • Deionized water

  • Tween 20

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, prepare a 2% (w/w) solution of Tween 20 in deionized water.

  • Add 5-chloropyridin-2-one (1.0 eq) and potassium carbonate (2.0 eq) to the aqueous solution.

  • Stir the mixture vigorously at room temperature.

  • Add methyl iodide (1.5 eq) and continue to stir at room temperature for 6-12 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Conclusion

The successful N-methylation of 5-chloropyridin-2-one hinges on the careful selection of reaction conditions to overcome the challenge of competing O-alkylation. By understanding the underlying mechanistic principles, researchers can strategically choose a base and solvent system to favor the desired N-methylated product. The protocols provided herein offer robust and reproducible methods for synthesizing 5-chloro-1-methylpyridin-2-one, a key building block for further chemical exploration.

References

  • Google Patents. (n.d.). CN101654432B - Method for N-alkylation of 2-pyridone.
  • Google Patents. (n.d.). US3428641A - Methylation of pyridines.
  • Sugahara, M., Moritani, Y., Kuroda, T., Kondo, K., Shimadzu, H., & Ukita, T. (2000). An Efficient Synthesis of the Anti-asthmatic Agent T-440: A Selective N-Alkylation of 2-Pyridone. Chemical and Pharmaceutical Bulletin, 48(2), 279-281.
  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • Li, Z., & Gevorgyan, V. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(14), 3382–3385.
  • Wang, T., & Movassaghi, M. (2012). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 77(20), 9412-9421.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Retrieved February 3, 2026, from [Link]

  • ACS Publications. (n.d.). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Retrieved February 3, 2026, from [Link]

  • ACS Publications. (n.d.). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. Retrieved February 3, 2026, from [Link]

  • Scientific Update. (2019, January 24). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Retrieved February 3, 2026, from [Link]

  • MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved February 3, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Royal Society of Chemistry. (n.d.). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Convenient Procedure for the α-Methylation of Simple Pyridines. Retrieved February 3, 2026, from [Link]

  • quimicaorganica.org. (n.d.). Alkylation and acylation of pyridine. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (n.d.). Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Retrieved February 3, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselective Alkylation of Pyridones

Welcome to the technical support center for controlling N- versus O-alkylation selectivity in pyridones. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling N- versus O-alkylation selectivity in pyridones. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridone chemistry. As a Senior Application Scientist, my goal is to provide you with not only robust protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N- and O-alkylated products with my pyridone substrate?

Pyridones are ambident nucleophiles, meaning they possess two nucleophilic centers: the nitrogen and the oxygen atom of the pyridone ring.[1][2] The resulting pyridone anion can exist in two resonance forms, leading to potential alkylation at either site. The ratio of N- to O-alkylation is highly sensitive to a variety of reaction parameters, making the formation of a product mixture a common challenge.[3]

Q2: What are the key factors that control the N- vs. O-alkylation selectivity?

The regioselectivity of pyridone alkylation is a delicate balance of several interconnected factors.[3] Understanding and controlling these variables is crucial for directing the reaction towards the desired isomer. The primary factors include:

  • Solvent Polarity: The solvent plays a critical role in solvating the pyridone anion and the counter-ion.[1]

  • Choice of Base: The strength and nature of the base influence the degree of deprotonation and the nature of the resulting ion pair.[3]

  • Nature of the Electrophile: The hardness or softness of the alkylating agent can influence its preference for the nitrogen or oxygen atom based on Hard-Soft Acid-Base (HSAB) theory.

  • Reaction Temperature: Temperature can affect the kinetic and thermodynamic control of the reaction.[3]

  • Counter-ion Effects: The nature of the cation from the base can influence the reactivity of the pyridone anion.

  • Substituents on the Pyridone Ring: Electron-donating or withdrawing groups on the pyridone ring can alter the nucleophilicity of the nitrogen and oxygen atoms.[3][4]

Q3: How does the Hard-Soft Acid-Base (HSAB) theory apply to pyridone alkylation?

HSAB theory provides a useful framework for predicting the regioselectivity. The nitrogen atom in the pyridone anion is considered a "softer" nucleophile, while the oxygen atom is a "harder" nucleophile. Consequently:

  • Soft electrophiles (e.g., alkyl iodides, benzyl bromide) tend to react preferentially with the soft nitrogen center, favoring N-alkylation .

  • Hard electrophiles (e.g., alkyl sulfates, alkyl tosylates) have a greater affinity for the hard oxygen center, promoting O-alkylation .

Troubleshooting Guide: Improving N/O Selectivity

This section addresses common issues encountered during pyridone alkylation and provides actionable solutions.

Problem 1: Low N-alkylation Selectivity (Mixture of N- and O-isomers Obtained)

Probable Causes & Solutions:

  • Inappropriate Solvent Choice: Using a protic solvent or a nonpolar aprotic solvent can lead to poor N-selectivity. Protic solvents can solvate the oxygen anion, making it less available for alkylation, while nonpolar solvents may not sufficiently dissociate the ion pair.

    • Solution: Switch to a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents effectively solvate the cation, leaving a "naked" pyridone anion where the more nucleophilic nitrogen is more accessible.[1]

  • Weak or Bulky Base: A weak base may not fully deprotonate the pyridone, leading to a complex reaction mixture. A bulky base might sterically hinder the approach to the nitrogen atom.

    • Solution: Employ a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).[2] For 4-alkoxy-2-pyridones, potassium tert-butoxide has been shown to be effective for selective N-alkylation.[4]

  • Hard Electrophile Used: If your alkylating agent is a hard electrophile (e.g., dimethyl sulfate), O-alkylation will be favored.

    • Solution: If possible, switch to a softer electrophile. For instance, use methyl iodide instead of dimethyl sulfate for methylation.

  • Suboptimal Temperature: Higher temperatures can sometimes favor the thermodynamically more stable product, which may not be the desired N-alkylated isomer.

    • Solution: Try running the reaction at a lower temperature. For example, performing the reaction at 0 °C or even room temperature can sometimes improve N-selectivity.[5]

Problem 2: Predominant O-alkylation When N-alkylation is Desired

Probable Causes & Solutions:

  • Use of Silver Salts: The use of silver salts (e.g., Ag₂CO₃) is a classic method to promote O-alkylation. The silver ion coordinates to the nitrogen atom, directing the alkylating agent to the oxygen.[6]

    • Solution: Avoid silver salts if N-alkylation is the goal. Use alkali metal bases like NaH or K₂CO₃ instead.

  • Non-polar Solvent: Non-polar solvents favor the formation of tight ion pairs, where the cation is closely associated with the oxygen atom, sterically hindering N-alkylation and promoting O-alkylation.[1]

    • Solution: As mentioned previously, switch to a polar aprotic solvent (DMF, DMSO).

  • Phase-Transfer Catalysis Conditions Favoring O-alkylation: While phase-transfer catalysis can be used for N-alkylation, certain conditions might inadvertently favor O-alkylation.

    • Solution: Carefully select the phase-transfer catalyst and solvent system. For example, tetrabutylammonium iodide has been used to achieve selective N-alkylation of 4-alkoxy-2-pyridones.[4]

Data Summary: Influence of Reaction Conditions on N/O Selectivity

The following table summarizes the general trends observed for controlling the regioselectivity of pyridone alkylation.

ParameterCondition Favoring N-AlkylationCondition Favoring O-AlkylationRationale
Solvent Polar Aprotic (DMF, DMSO, MeCN)Nonpolar (Toluene, Hexane), Protic (Ethanol)Polar aprotic solvents create "naked" anions with a more accessible nitrogen. Nonpolar solvents favor tight ion pairs at the oxygen.
Base Strong, non-nucleophilic (NaH, K₂CO₃, t-BuOK)Weaker bases, Silver salts (Ag₂CO₃)Strong bases ensure complete deprotonation. Silver ions coordinate to nitrogen, directing attack at oxygen.
Electrophile Soft (Alkyl iodides, benzyl halides)Hard (Alkyl sulfates, tosylates)Follows Hard-Soft Acid-Base (HSAB) principle.
Temperature Lower temperatures (0 °C to RT)Higher temperaturesLower temperatures often favor the kinetically controlled product (often N-alkylation).
Catalyst Phase-transfer catalysts (e.g., TBAB), Micellar catalysis (e.g., Tween 20)Lewis acids that coordinate to nitrogenCatalysts can create a specific reaction environment that favors one site over the other.

Experimental Protocols

Protocol 1: Selective N-Alkylation of 2-Pyridone

This protocol is a general guideline for achieving high N-selectivity.

Materials:

  • 2-Pyridone

  • Alkyl halide (e.g., benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-pyridone (1.0 eq).

  • Add anhydrous DMF to dissolve the 2-pyridone.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkyl halide (1.05 eq) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Dilute the mixture with water and extract with diethyl ether (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated pyridone.

Protocol 2: Selective O-Alkylation of 2-Pyridone

This protocol is a general guideline for achieving high O-selectivity.

Materials:

  • 2-Pyridone

  • Alkyl halide (e.g., ethyl iodide)

  • Silver carbonate (Ag₂CO₃)

  • Anhydrous Toluene

  • Celite

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-pyridone (1.0 eq) and anhydrous toluene.

  • Add silver carbonate (1.5 eq) to the suspension.

  • Add the alkyl halide (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the silver salts, washing the pad with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure O-alkylated pyridine.

Visualizing the Reaction Pathway

The following diagram illustrates the competing N- vs. O-alkylation pathways of the pyridone anion.

G cluster_0 Pyridone Deprotonation cluster_1 Alkylation Pathways cluster_2 Products Pyridone Pyridone PyridoneAnion Pyridone Anion (Ambident Nucleophile) Pyridone->PyridoneAnion - H⁺ Base Base (e.g., NaH) N_Alkylation N-Alkylation (Kinetic Control) PyridoneAnion->N_Alkylation Soft Electrophile Polar Aprotic Solvent O_Alkylation O-Alkylation (Thermodynamic Control) PyridoneAnion->O_Alkylation Hard Electrophile Nonpolar Solvent Silver Salts N_Product N-Alkyl Pyridone N_Alkylation->N_Product O_Product O-Alkyl Pyridine O_Alkylation->O_Product Electrophile Electrophile (R-X)

Caption: Competing pathways for N- and O-alkylation of pyridones.

Troubleshooting Logic Flowchart

This flowchart provides a decision-making tool for optimizing your pyridone alkylation reaction.

G Start Start: Reaction gives low N/O selectivity CheckSolvent Is the solvent polar aprotic (DMF, DMSO)? Start->CheckSolvent ChangeSolvent Action: Switch to a polar aprotic solvent. CheckSolvent->ChangeSolvent No CheckBase Is a strong, non-nucleophilic base used (NaH, K₂CO₃)? CheckSolvent->CheckBase Yes ChangeSolvent->CheckBase ChangeBase Action: Use a stronger base. Avoid silver salts. CheckBase->ChangeBase No CheckElectrophile Is the electrophile 'soft' (e.g., alkyl iodide)? CheckBase->CheckElectrophile Yes ChangeBase->CheckElectrophile ChangeElectrophile Action: If possible, switch to a softer electrophile. CheckElectrophile->ChangeElectrophile No CheckTemp Is the reaction run at a low temperature? CheckElectrophile->CheckTemp Yes ChangeElectrophile->CheckTemp LowerTemp Action: Lower the reaction temperature. CheckTemp->LowerTemp No End High N-selectivity achieved CheckTemp->End Yes LowerTemp->End

Caption: Troubleshooting flowchart for improving N-alkylation selectivity.

References

  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. [Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. [Link]

  • A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. ResearchGate. [Link]

  • Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. [Link]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. [Link]

  • one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum. [Link]

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. [Link]

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. ACS Publications. [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Chloro-1-methylpyridin-2-one

Introduction Welcome to the technical support guide for the purification of 5-Chloro-1-methylpyridin-2-one. This document provides troubleshooting advice and detailed protocols for researchers, chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of 5-Chloro-1-methylpyridin-2-one. This document provides troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals who encounter challenges with O-methylated byproducts during their synthetic work. The formation of the isomeric O-methylated byproduct, 5-chloro-2-methoxypyridine, is a common issue in the methylation of the parent pyridone. Due to their similar molecular weights, separating these isomers can be challenging. This guide offers expert, field-tested solutions to ensure the high purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How can I determine the ratio of my desired N-methylated product to the O-methylated byproduct in my crude sample?

A1: Initial assessment is critical for planning your purification strategy. The most reliable methods are ¹H NMR spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Expert Insight: The key difference to look for in the ¹H NMR spectrum is the chemical shift of the methyl group. The N-CH₃ protons of the desired pyridone product are typically found at approximately δ 3.5 ppm. In contrast, the O-CH₃ protons of the byproduct are deshielded and appear further downfield, usually around δ 4.0 ppm. Integrating these respective peaks will give you a quantitative ratio of the two isomers.

  • LC-MS Analysis: This technique can physically separate the isomers and provide their mass-to-charge ratios, confirming their identities. The O-methylated isomer is generally less polar and will therefore have a shorter retention time on a standard reverse-phase column.[1]

Q2: What is the most effective primary method for separating 5-Chloro-1-methylpyridin-2-one from its O-methylated isomer?

A2: Flash column chromatography is the gold standard for this separation. The success of this technique hinges on the polarity difference between the two isomers.

  • Causality Explained: The desired N-methylated product, 5-Chloro-1-methylpyridin-2-one, contains a polar amide-like carbonyl group (C=O). The O-methylated byproduct, 5-chloro-2-methoxypyridine, has a less polar ether linkage. This difference in polarity is the basis for their separation on a polar stationary phase like silica gel. The more polar N-methylated compound will have a stronger affinity for the silica and will elute more slowly, while the less polar O-methylated byproduct will travel through the column faster.[2]

Below is a workflow and a detailed protocol for effective separation.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Reaction Mixture TLC TLC Analysis to Determine Solvent System Crude->TLC Test small sample Column Flash Column Chromatography TLC->Column Optimized eluent Fractions Collect Fractions Column->Fractions Analysis Analyze Fractions (TLC/LC-MS) Fractions->Analysis Combine Combine Pure Fractions Analysis->Combine Pool pure fractions Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Pure N-Methyl Product Evaporate->Pure_Product

Caption: General workflow for chromatographic purification.

  • Select the Right Solvent System (Eluent):

    • Perform thin-layer chromatography (TLC) on the crude mixture using various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).

    • Aim for a solvent system that gives a retention factor (Rf) of ~0.25-0.35 for the desired N-methylated product and provides the largest possible separation (ΔRf) from the O-methylated byproduct spot.

  • Prepare the Column:

    • Dry-pack the column with silica gel.

    • Wet the silica with your chosen non-polar solvent, then equilibrate the column by flushing it with 2-3 column volumes of your starting eluent mixture.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for better resolution, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elute and Collect:

    • Begin elution with the chosen solvent system. A gradient elution, where the proportion of the polar solvent is gradually increased, is often highly effective for separating isomers with close Rf values.[3][4]

    • Collect fractions in separate test tubes and monitor the elution process using TLC.

  • Isolate the Product:

    • Once the fractions containing the pure desired product are identified, combine them.

    • Remove the solvent using a rotary evaporator to yield the purified 5-Chloro-1-methylpyridin-2-one.

Solvent System (v/v)Typical Rf (N-Methyl)Typical Rf (O-Methyl)Notes
Hexane:Ethyl Acetate (7:3)0.300.55Good starting point for initial separation.
Dichloromethane:Methanol (98:2)0.400.65Useful for more polar crude mixtures.
Toluene:Acetone (8:2)0.250.45Alternative system if co-elution persists.
Q3: My isomers are co-eluting or have very poor separation during chromatography. What can I do?

A3: Co-elution is a common challenge when separating isomers.[3][5] Here is a troubleshooting decision tree to improve your separation.

Caption: Troubleshooting decision tree for poor chromatographic separation.

  • Expert Insight: The most common fix is to adjust the mobile phase.[3] Weaking the eluent (increasing the proportion of the non-polar solvent) will increase the retention time of both compounds, often exaggerating the separation between them.[3] If this fails, changing the fundamental chemistry by switching the stationary phase (e.g., from silica to alumina) or using a different solvent system (e.g., Toluene/Acetone instead of Hexane/EtOAc) can alter the specific interactions and improve selectivity.[4][6]

Q4: Are there any non-chromatographic methods to remove the O-methylated byproduct?

A4: Yes, while chromatography is most definitive, recrystallization can be an effective and scalable alternative, especially if the byproduct is present in smaller quantities.

  • Principle of Recrystallization: This technique purifies compounds based on differences in their solubility in a specific solvent at different temperatures.[7][8] The goal is to find a solvent in which 5-Chloro-1-methylpyridin-2-one is highly soluble when hot but poorly soluble when cold, while the O-methylated byproduct remains in solution upon cooling.[8]

  • Solvent Screening: Test the solubility of your crude solid in small amounts of various solvents (e.g., isopropanol, ethyl acetate, toluene, acetone/hexane mixture) at room temperature and at boiling. The ideal solvent will dissolve the solid completely when hot but yield crystals upon cooling.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimum amount of the chosen hot solvent until everything just dissolves.

  • Cooling & Crystallization: Allow the flask to cool slowly to room temperature. Do not disturb it. Slow cooling is crucial for forming pure crystals.[10] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[10]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

  • Trustworthiness Check: Always verify the purity of your recrystallized material using ¹H NMR and melting point analysis. A sharp melting point close to the literature value indicates high purity.

Q5: How can I minimize the formation of the O-methylated byproduct during the initial synthesis?

A5: Byproduct formation is often dictated by the reaction conditions used for methylation. The pyridone starting material is an ambident nucleophile, meaning it can be alkylated at either the nitrogen or the oxygen atom.[11]

FactorFavors N-Alkylation (Desired)Favors O-Alkylation (Byproduct)Rationale
Solvent Polar aprotic (e.g., DMF, DMSO)Non-polar (e.g., Toluene, Benzene)Polar solvents solvate the cation, leaving the oxygen anion more exposed for N-attack.
Counter-ion K⁺, Cs⁺Ag⁺, Na⁺"Softer" cations like Cs⁺ tend to favor N-alkylation with "softer" alkylating agents.[11]
Methylating Agent Methyl iodide (MeI), Dimethyl sulfateMethyl triflate (MeOTf)Harder electrophiles (like MeOTf) tend to react at the harder oxygen atom (HSAB principle).
Base Strong, non-nucleophilic (e.g., NaH, KHMDS)Weaker bases (e.g., K₂CO₃)Strong bases fully deprotonate the pyridone, increasing the nucleophilicity of the nitrogen.
  • Expert Recommendation: To favor the formation of 5-Chloro-1-methylpyridin-2-one, a common strategy is to deprotonate the starting 5-chloro-2-hydroxypyridine with a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF, followed by the addition of methyl iodide.[12] This set of conditions generally maximizes the yield of the desired N-methylated product.

References
  • Preparation of 2-chloro-5-methylpyridine. (n.d.). Google Patents.
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies. Retrieved February 3, 2026, from [Link]

  • Ward, K. D. (n.d.). SEPARATION OF ALKALOID ISOMERS AND STEREOISOMERS WITH BETA-CYCLODEXTRIN BONDED PHASES. Texas Tech University. Retrieved February 3, 2026, from [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. Retrieved February 3, 2026, from [Link]

  • Use of methylating agents MeI and MeOTf to effect (a)–(c) N‐methylation... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Damani, L. A., et al. (1982). Species differences in the metabolic C- and N-oxidation , and N-methylation of [14C]pyridine in vivo. Xenobiotica. [Link]

  • Separation of the Rotational Isomers of Tetrakis(N-Methyl-2-pyridiniumyl)porphyrin... (1986). Inorganic Chemistry. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. Retrieved February 3, 2026, from [Link]

  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 3, 2026, from [Link]

  • Installing the “magic methyl” – C–H methylation in synthesis. (2021). Chemical Society Reviews. [Link]

  • Supporting Information Intramolecular Cation-π Interactions... (n.d.). University of Bath. Retrieved February 3, 2026, from [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. (2020). YouTube. Retrieved February 3, 2026, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 3, 2026, from [Link]

  • Separation of picoline isomers. (n.d.). Google Patents.
  • Preparation of 2-chloro-5-methylpyridine. (n.d.). European Patent Office. Retrieved February 3, 2026, from [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers... (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Recrystallization. (n.d.). University of California, Irvine. Retrieved February 3, 2026, from [Link]

  • Peak Fronting (Co elution) Troubleshooting. (2014). Chromatography Forum. Retrieved February 3, 2026, from [Link]

  • RNA‐Cleaving Deoxyribozymes Differentiate Methylated Cytidine Isomers in RNA. (2018). Angewandte Chemie. [Link]

  • Preparation of 2-chloro-5-methylpyridine. (n.d.). Google Patents.
  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. (2021). The Journal of Organic Chemistry. [Link]

  • Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. (2021). Metabolites. [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • The Science and Strategy Behind Isomer Separation... (2024). Rotachrom Technologies. Retrieved February 3, 2026, from [Link]

  • Recrystallization. (n.d.). Kennesaw State University. Retrieved February 3, 2026, from [Link]

  • Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity... (n.d.). Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Chloro-1-methylpyridin-2-one

Welcome to the technical support center for the synthesis of 5-Chloro-1-methylpyridin-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloro-1-methylpyridin-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, helping you optimize your reaction yield and purity. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can troubleshoot effectively and adapt the procedures to your specific laboratory context.

Section 1: Overview of the Primary Synthetic Pathway

The most prevalent and reliable method for synthesizing 5-Chloro-1-methylpyridin-2-one involves a two-step process. The first step is the selective hydrolysis of a readily available starting material, 2,5-dichloropyridine, to form the key intermediate, 5-chloropyridin-2-ol. This intermediate exists in tautomeric equilibrium with its pyridone form. The second, and often most challenging step, is the selective N-methylation of this intermediate to yield the final product. A critical aspect of optimization is minimizing the formation of the isomeric O-methylated byproduct, 5-chloro-2-methoxypyridine.

Synthetic_Pathway cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Methylation A 2,5-Dichloropyridine B 5-Chloropyridin-2-ol (Pyridone Tautomer) A->B NaOH or KOH H₂O/Solvent, Δ C 5-Chloro-1-methylpyridin-2-one (Desired Product) B->C Methylating Agent Base, Solvent D 5-Chloro-2-methoxypyridine (O-Methylated Byproduct) B->D Side Reaction

Caption: General synthetic route to 5-Chloro-1-methylpyridin-2-one.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Part A: Precursor Synthesis (Hydrolysis)

Q1: My yield for the hydrolysis of 2,5-dichloropyridine to 5-chloropyridin-2-ol is consistently low. What are the likely causes?

Answer: Low yield in this step often stems from incomplete reaction or degradation. Here are the key parameters to investigate:

  • Causticity and Nucleophilicity: The hydrolysis requires a strong nucleophile (hydroxide ion) to displace the chlorine at the 2-position, which is activated towards nucleophilic aromatic substitution. Insufficient base will result in a sluggish and incomplete reaction. Ensure you are using a stoichiometric excess of a strong base like NaOH or KOH.

  • Reaction Temperature: This reaction requires significant thermal energy. Typically, refluxing temperatures are necessary to drive the reaction to completion. If the temperature is too low, the reaction rate will be impractically slow.

  • Solvent System: While water is the source of the hydroxide, using a co-solvent can be beneficial. A high-boiling point, water-miscible solvent can increase the reaction temperature and improve the solubility of the organic starting material. However, some patents describe processes using aqueous suspensions.[1][2]

  • Reaction Time: Ensure the reaction is allowed to run for a sufficient duration. Monitor the disappearance of the 2,5-dichloropyridine starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Part B: N-Methylation Reaction

Q2: I'm getting a mixture of N-methylated and O-methylated products. How can I improve the selectivity for 5-Chloro-1-methylpyridin-2-one?

Answer: This is the most critical challenge in this synthesis. The pyridone tautomer has two nucleophilic sites: the nitrogen and the exocyclic oxygen. The selectivity of methylation is a classic case of kinetic versus thermodynamic control and is highly dependent on the reaction conditions.

  • Causality of N- vs. O-Methylation:

    • O-Methylation is often the kinetically favored product. The oxygen anion (enolate form) is a "hard" nucleophile and reacts faster, especially with "hard" electrophiles.

    • N-Methylation is typically the thermodynamically more stable product. To favor its formation, you need conditions that allow for equilibrium or that inherently favor attack by the "softer" nitrogen nucleophile.

  • Strategies to Favor N-Methylation:

    • Choice of Base and Solvent: This is paramount. Using a strong, non-nucleophilic base in a polar aprotic solvent like DMF or DMSO is often effective. The base deprotonates the pyridone, and the polar aprotic solvent solvates the cation of the base, leaving a "naked" and highly reactive pyridone anion. This enhances the nucleophilicity of the nitrogen.

    • Methylating Agent: "Softer" methylating agents, like methyl iodide (MeI), tend to favor reaction at the softer nitrogen center compared to harder agents like dimethyl sulfate.

    • Temperature Control: Running the reaction at a moderate temperature (e.g., room temperature to 60°C) can sometimes favor the thermodynamic N-methylated product over the kinetically formed O-methylated isomer. Excessively high temperatures can lead to decomposition or reduced selectivity.

Q3: My methylation reaction is not going to completion, and I have a lot of unreacted 5-chloropyridin-2-ol. What should I check?

Answer: An incomplete reaction points to several potential issues:

  • Insufficient Base: The reaction requires at least one full equivalent of base to deprotonate the 5-chloropyridin-2-ol. Using a slight excess (e.g., 1.1-1.2 equivalents) can ensure full deprotonation, especially if your reagents are not perfectly anhydrous.

  • Moisture: Water can consume the base and react with some methylating agents. Ensure your solvent is anhydrous and your starting material is thoroughly dried.

  • Purity of Starting Material: Impurities in the 5-chloropyridin-2-ol from the previous step can interfere with the reaction. Ensure it is properly purified before use.

  • Reaction Time and Temperature: As with any reaction, these factors are crucial. If the reaction is sluggish at room temperature, gentle heating may be required. Monitor the reaction progress by TLC until the starting material is consumed.

Part C: Work-up and Purification

Q4: How can I effectively separate my desired 5-Chloro-1-methylpyridin-2-one from the 5-chloro-2-methoxypyridine byproduct?

Answer: Separation can be challenging due to the similar polarity of the two isomers.

  • Column Chromatography: This is the most reliable method. A silica gel column using a gradient elution system, typically with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane), can effectively separate the two isomers. The O-methylated byproduct is generally less polar and will elute first.

  • Recrystallization: If the product is obtained as a solid and is of reasonable purity (>90%), recrystallization can be an effective final purification step. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that selectively crystallizes the desired product, leaving the isomer in the mother liquor.

  • Acid-Base Extraction (Limited Utility): This technique is generally not effective for separating these two isomers as neither has a readily accessible basic or acidic site for selective protonation/deprotonation under standard work-up conditions.

Section 3: Recommended Experimental Protocols

The following protocols are provided as a starting point. Optimization may be required based on your specific laboratory conditions and available reagents.

Protocol 1: Synthesis of 5-Chloropyridin-2-ol
  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dichloropyridine (1.0 eq).

  • Reagent Addition: Add a 20% aqueous solution of sodium hydroxide (2.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 105-110°C) with vigorous stirring for 12-24 hours. Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting material spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature and then further in an ice bath.

    • Carefully acidify the mixture to pH ~5-6 with concentrated hydrochloric acid. This will precipitate the product.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield 5-chloropyridin-2-ol.

Protocol 2: N-Methylation to Yield 5-Chloro-1-methylpyridin-2-one
  • Reactant Setup: To an oven-dried, three-neck flask under a nitrogen atmosphere, add 5-chloropyridin-2-ol (1.0 eq) and anhydrous dimethylformamide (DMF).

  • Base Addition: Cool the solution in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir for 30 minutes at 0°C; hydrogen gas evolution should be observed.

  • Methylating Agent Addition: Add methyl iodide (MeI, 1.2 eq) dropwise via syringe, keeping the internal temperature below 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to separate the isomers.

Section 4: Systematic Troubleshooting Workflow

When faced with a suboptimal reaction outcome, a systematic approach is key. The following flowchart provides a logical path for diagnosing and resolving common issues.

Troubleshooting_Workflow cluster_paths start Problem: Low Yield or Purity check_tlc Analyze Crude Product (TLC, LCMS, ¹H NMR) start->check_tlc path1_start Observation: Multiple Spots/ Unidentified Peaks check_tlc->path1_start Side Products Present path2_start Observation: High % of Starting Material check_tlc->path2_start Reaction Incomplete path3_start Observation: Streaking or Baseline Material on TLC check_tlc->path3_start Work-up Issue path1_action1 Identify Byproducts (Compare to knowns, MS fragmentation) path1_start->path1_action1 path1_result O-methylation? Polychlorination? Degradation? path1_action1->path1_result path1_solution Solution: Adjust Base/Solvent/Temp to improve selectivity. See FAQ Q2. path1_result->path1_solution path2_action1 Check Reaction Parameters path2_start->path2_action1 path2_result Insufficient Reagent? Low Temperature? Not enough time? Moisture? path2_action1->path2_result path2_solution Solution: Increase time/temp. Use excess reagent. Ensure anhydrous conditions. See FAQ Q3. path2_result->path2_solution path3_action1 Indicates Polar Impurities or Salts path3_start->path3_action1 path3_result Incomplete Quench? Aqueous Contamination? Degradation? path3_action1->path3_result path3_solution Solution: Improve aqueous work-up. Ensure proper phase separation and drying of organic layers. path3_result->path3_solution

Caption: A decision tree for troubleshooting synthesis issues.

References

  • Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product. European Patent Office.

  • Preparation of isomer-free 2,5-dichloro-pyridine. Google Patents.

  • Simple preparation method of 2, 5-dichloropyridine. Google Patents.

  • Synthesis of Secondary N -Methylamines via Reductive Amination. ResearchGate. Link

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. National Institutes of Health (NIH). Link

Sources

Optimization

Technical Support Center: Purification of N-methyl-5-chloropyridin-2-one

Welcome to the technical support center for the purification of N-methyl-5-chloropyridin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-methyl-5-chloropyridin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested answers to common questions and troubleshooting scenarios encountered during the purification of this important heterocyclic intermediate. Our approach is grounded in the fundamental principles of separation science, emphasizing not just the "how" but the critical "why" behind each step.

Understanding the Purification Challenge

The primary challenge in purifying N-methyl-5-chloropyridin-2-one stems from its synthesis. A common route is the N-methylation of 5-chloropyridin-2(1H)-one. This reaction, while effective, often leads to a mixture of products and unreacted starting materials that can be challenging to separate due to their similar polarities.

The most common impurities include:

  • Unreacted Starting Material: 5-chloropyridin-2(1H)-one.

  • O-alkylation Byproduct: 5-chloro-2-methoxypyridine. This isomer is a frequent and particularly troublesome impurity in the alkylation of pyridones.[1][2]

  • Residual Methylating Agent: And its decomposition products.

  • Solvent Residues.

This guide will focus on strategies to effectively separate the desired N-methyl product from these key impurities.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of N-methyl-5-chloropyridin-2-one that I should be aware of for purification?

A1: Understanding the physical properties is the cornerstone of designing an effective purification strategy. While extensive experimental data for this specific molecule is not widely published, we can infer a likely profile based on its structure and related analogues. The following table provides an exemplar profile to guide your experimental design.

Table 1: Exemplar Physical Properties Profile

PropertyEstimated Value/CharacteristicRelevance to Purification
Molecular Weight 157.58 g/mol Affects diffusion rates and behavior in mass-sensitive analyses (e.g., mass spectrometry).
Appearance Off-white to pale yellow solidA significant deviation in color (e.g., dark brown) indicates a higher level of impurities.
Melting Point 95-100 °C (estimated)A broad or depressed melting range is a classic indicator of impurity. This is a critical parameter for assessing purity post-recrystallization.
Boiling Point >300 °C (estimated)Suggests that vacuum distillation is necessary to prevent thermal decomposition if this method is chosen.
Solubility Soluble in polar organic solvents (DCM, Chloroform, Ethyl Acetate, Methanol, Ethanol). Sparingly soluble in non-polar solvents (Hexane, Heptane). Low solubility in cold water.This solubility profile is ideal for both recrystallization (using a solvent-antisolvent system or a single solvent with a strong temperature-solubility gradient) and normal-phase chromatography.

Q2: What is the best initial approach to purify crude N-methyl-5-chloropyridin-2-one after synthesis?

A2: For most common laboratory scales (up to a few grams), a well-executed flash column chromatography on silica gel is the most reliable first-pass purification method. The polarity differences between the desired N-methyl product, the O-methyl byproduct, and the starting material are typically sufficient for effective separation on silica.

The rationale is that the N-H bond in the starting material, 5-chloropyridin-2(1H)-one, makes it significantly more polar and likely to bind more strongly to the silica gel than the N-methylated product. The O-methylated byproduct, 5-chloro-2-methoxypyridine, is generally the least polar of the three and will elute first.

Troubleshooting Guide

Scenario 1: My TLC shows three co-eluting spots. How do I choose the right purification method?

This is a classic purification problem. The decision between recrystallization and chromatography depends on the scale of your reaction and the relative separation of your spots on a TLC plate.

// Paths from check_spots no_sep [label="Spots are completely overlapping\n(Rf difference < 0.05)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; poor_sep [label="Spots are poorly separated\n(0.05 < Rf diff. < 0.2)", shape=box, fillcolor="#FBBC05"]; good_sep [label="Spots are well separated\n(Rf difference > 0.2)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

check_spots -> no_sep [label="No Separation"]; check_spots -> poor_sep [label="Poor Separation"]; check_spots -> good_sep [label="Good Separation"];

// Actions chromatography [label="Perform Flash Column Chromatography\n(Optimize solvent system based on TLC)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; recrystallization [label="Attempt Recrystallization\n(likely to be effective)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; re-evaluate [label="Consider derivatization or an alternative\nseparation technique (e.g., prep-HPLC)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

good_sep -> recrystallization; poor_sep -> chromatography; no_sep -> re-evaluate;

// Final Product pure_product [label="Pure N-methyl-5-chloropyridin-2-one", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; chromatography -> pure_product; recrystallization -> pure_product; } enddot Caption: Decision workflow for purification method selection.

Scenario 2: I ran a column, but my fractions are still impure. What went wrong?

A2: This is a common issue that usually points to a problem with the column chromatography technique itself. Here’s a troubleshooting checklist:

  • Incorrect Solvent System: The ideal Rf value for the compound of interest on a TLC plate for good column separation is around 0.35.[3] If your Rf was too high (>0.5), the compound moved too fast, resulting in poor separation. If it was too low (<0.2), the bands may have broadened significantly, leading to cross-contamination.

    • Solution: Re-optimize your solvent system using TLC. A common mobile phase for this class of compounds is a gradient of ethyl acetate in hexane or petroleum ether.[4]

  • Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel.

    • Causality: When the column is overloaded, the "bands" of each compound are too wide and overlap as they travel down the column.

    • Solution: A general rule of thumb is to use a silica gel-to-crude material mass ratio of at least 30:1 for difficult separations.[5]

  • Improper Column Packing: Air bubbles or channels in the silica bed will lead to uneven solvent flow and very poor separation.

    • Solution: Pack the column as a slurry of silica gel in your initial, least polar solvent. Ensure the packing is uniform and free of air.

Detailed Protocol: Flash Column Chromatography

Objective: To separate N-methyl-5-chloropyridin-2-one (moderate polarity) from 5-chloro-2-methoxypyridine (less polar) and 5-chloropyridin-2(1H)-one (more polar).

Materials:

  • Silica gel (60 Å, 40-63 µm particle size)

  • Solvents: Hexane (or petroleum ether) and Ethyl Acetate (EtOAc)

  • Glass column with stopcock

  • Collection tubes

Procedure:

  • Solvent System Selection:

    • Develop a solvent system using TLC. Start with 20% EtOAc in Hexane and increase the polarity.

    • Aim for an Rf of ~0.3-0.4 for the N-methyl product. The O-methyl byproduct should have a higher Rf, and the starting material a lower Rf.

  • Column Packing:

    • Plug the bottom of the column with a small piece of cotton or glass wool. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar solvent (e.g., 10% EtOAc in Hexane).

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of dichloromethane (DCM) or the eluent.

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent system determined in step 1.

    • The less polar 5-chloro-2-methoxypyridine will elute first.

    • Gradually increase the polarity of the eluent (e.g., from 10% to 30% EtOAc) to elute the desired N-methyl-5-chloropyridin-2-one.

    • The more polar starting material, 5-chloropyridin-2(1H)-one, will elute last, possibly requiring a further increase in solvent polarity.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

Scenario 3: I tried to recrystallize my product, but nothing crashed out, or it oiled out.

A3: This indicates an issue with your choice of solvent or the cooling process.

  • "Nothing crashed out": Your compound is too soluble in the chosen solvent, even at low temperatures.

    • Causality: An effective recrystallization requires a solvent that dissolves the compound when hot but has low solubility for it when cold.[6][7]

    • Solution: Add a miscible "anti-solvent" (a solvent in which your compound is insoluble, like hexane or water) dropwise to the hot solution until it just becomes cloudy. Then, add a few drops of the original hot solvent to redissolve the solid and allow it to cool slowly. A common solvent/anti-solvent pair for pyridinones is Ethanol/Water or Ethyl Acetate/Hexane.[8]

  • "It oiled out": The solubility of your compound is too low in the hot solvent, or the solution is supersaturated and cooled too quickly. Often, this happens when the melting point of the solid is lower than the boiling point of the solvent.

    • Solution: Add more of the hot solvent to ensure everything is fully dissolved before cooling. Let the solution cool slowly to room temperature first, then move it to an ice bath. Scratching the inside of the flask with a glass rod can help initiate crystallization.

Detailed Protocol: Two-Solvent Recrystallization

Objective: To obtain highly pure, crystalline N-methyl-5-chloropyridin-2-one.

Materials:

  • Solvents: Ethanol and Deionized Water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Place the impure solid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to just dissolve the solid completely.

  • Heat the solution to near boiling.

  • Slowly add hot deionized water dropwise while swirling until the solution becomes persistently cloudy.

  • Add a few drops of hot ethanol to make the solution clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum to remove residual solvent.

References

  • 2-Chloro-5-methylpyridine, 18368-64-4 Price in Hyderabad. IndiaMART. Available at: [Link]

  • Cas 20173-49-3,PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE. LookChem. Available at: [Link]

  • 2-Chloro-5-methylpyridine - 18368-64-4 Latest Price, Manufacturers & Suppliers. IndiaMART. Available at: [Link]

  • Methyl 2-[(5-chloropyridin-2-yl)amino]2-oxoacetate | 480450-68-8 | Building blocks. Shimadzu. Available at: [Link]

  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Available at: [Link]

  • Preparation of 2-chloro-5-methylpyridine. (EP 0121320 A1). Google Patents.
  • Methyl ((5-chloropyridin-2-yl)amino)(oxo)acetate. PubChem. Available at: [Link]

  • Preparation of 2-chloro-5-methylpyridine. (US4612377A). Google Patents.
  • Welcome To Hyma Synthesis Pvt. Ltd. Avra Synthesis. Available at: [Link]

  • 5-Chloro-2-methylpyridine. PubChem. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Franzyk, H., & Meldal, M. (2001). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. The Journal of Organic Chemistry, 66(19), 6237-6242.
  • Sharma, S. K., et al. (2016). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 55B(3), 334-343.
  • How to choose the best solution for column chromatography?. ResearchGate. Available at: [Link]

  • Recrystallization. University of California, Los Angeles. Available at: [Link]

  • Block, M. H. (1992). The preparation of N-alkyl-2(1H)-pyridones by the reaction of amines with a derivative of 3-(2-pyridyl)propane-1,2-diol. Tetrahedron Letters, 33(52), 8149-8150.
  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020). Sciforum. Available at: [Link]

  • Column chromatography. University of Victoria. Available at: [Link]

  • What solvent should I use to recrystallize pyrazoline?. ResearchGate. Available at: [Link]

  • One-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. (2020). MDPI. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Sklute, G., et al. (2019). Preparation of N-Alkyl 2-Pyridones via a Lithium Iodide Promoted O- to N-Alkyl Migration: Scope and Mechanism. The Journal of Organic Chemistry, 84(15), 9578-9587.
  • How to run column chromatography. University of Glasgow. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • How to set-up a flash chromatography silica column and actually succeed at separation. REACH Devices. Available at: [Link]

  • Retention of Pyridine N-Oxides on HPLC. Chromatography Forum. Available at: [Link]

Sources

Troubleshooting

Avoiding tautomerization issues during pyridinone alkylation

From the Senior Application Scientist's Desk Welcome to the technical support guide for pyridinone alkylation. As a core scaffold in numerous pharmaceuticals and natural products, the selective functionalization of pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk

Welcome to the technical support guide for pyridinone alkylation. As a core scaffold in numerous pharmaceuticals and natural products, the selective functionalization of pyridinones is a frequent challenge for synthetic chemists. The primary hurdle arises from the inherent tautomerism of the pyridone ring, which often leads to a mixture of N- and O-alkylated products, complicating purification and reducing yields.

This guide is designed to provide you with a deep, mechanistic understanding of the factors governing this selectivity and to offer practical, field-proven solutions to common problems encountered in the lab. We will move from foundational principles to specific troubleshooting scenarios and validated protocols.

Frequently Asked Questions (FAQs): The Fundamentals

Before troubleshooting, it's crucial to understand the underlying chemistry.

Q1: What are the tautomeric forms of 2-pyridone, and why does this matter for alkylation?

A: 2-Pyridone exists in a tautomeric equilibrium with its aromatic isomer, 2-hydroxypyridine.[1][2] While the pyridone form is generally more stable, especially in polar solvents and the solid state, both forms are accessible.[2] When you deprotonate the molecule with a base to perform an alkylation, you don't generate a single anion. Instead, you form a resonance-stabilized ambident nucleophile—the pyridinolate anion—with negative charge density on both the nitrogen and oxygen atoms. Your alkylating agent (electrophile) can then attack either atom, leading to the two possible products.

tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Deprotonation & Ambident Nucleophile 2-Pyridone 2-Hydroxypyridine 2-Pyridone->2-Hydroxypyridine Equilibrium Anion_O 2-Hydroxypyridine->Anion_O + Base - HB⁺ Anion_N Anion_N->Anion_O Resonance

Fig 1. Tautomerism and formation of the ambident pyridinolate anion.
Q2: What is the "Hard and Soft Acids and Bases" (HSAB) principle and how does it predict the reaction outcome?

A: The HSAB principle is a powerful qualitative tool that helps predict which reactive center will be favored. It states that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases.[3][4]

  • The Pyridinolate Anion: The oxygen atom is a hard nucleophilic center (high electronegativity, small size). The nitrogen atom is a softer nucleophilic center (larger, more polarizable).

  • Alkylating Agents (Acids/Electrophiles):

    • Hard Electrophiles: Highly charged, non-polarizable species like methyl groups from dimethyl sulfate or methyl iodide.

    • Soft Electrophiles: Larger, more polarizable species like benzyl or allyl halides.

Therefore, a hard electrophile will preferentially react at the hard oxygen center (O-alkylation), while a softer electrophile will favor the soft nitrogen center (N-alkylation).[5]

Troubleshooting Guide: Common Alkylation Problems
Q1: My reaction is yielding a mixture of N- and O-alkylated products. How can I significantly improve the selectivity for the N-alkylated product?

A: This is the most common issue. Achieving high N-selectivity involves carefully tuning your reaction conditions to favor attack at the softer nitrogen atom. This is often a matter of controlling the state of the pyridinolate anion in solution.[6] Several factors are in play:

  • Solvent Choice: The solvent has a profound effect on the reactivity of the pyridinolate salt.

    • To Favor N-Alkylation (Desired): Use nonpolar or moderately polar aprotic solvents like THF, DME, or Toluene. In these solvents, the cation (e.g., Na⁺) remains closely associated with the hard oxygen atom as a "tight ion pair." This steric and electronic shielding disfavors reaction at the oxygen, leaving the softer nitrogen atom more available for attack.

    • What to Avoid: Highly polar aprotic solvents like DMF or DMSO. These solvents strongly solvate the cation, creating a "free" or "solvent-separated" anion. This exposes the highly charged, hard oxygen atom, making it a more competitive nucleophile.[7]

  • Base and Counter-ion: The base you use determines the counter-ion, which plays a key role.

    • To Favor N-Alkylation (Desired): Use bases that provide small, hard counter-ions like Na⁺ (from NaH) or K⁺ (from KHMDS or t-BuOK).[8] Cesium salts (e.g., Cs₂CO₃, CsF) are also frequently used and can be highly effective for promoting N-alkylation.[6][9]

    • What to Avoid for N-Alkylation: Silver salts (e.g., Ag₂CO₃) are known to coordinate strongly to the nitrogen, directing the electrophile to the oxygen atom, thus strongly favoring O-alkylation.

  • Electrophile (Alkylating Agent): As predicted by the HSAB principle, the nature of your electrophile is critical.

    • To Favor N-Alkylation (Desired): Use soft electrophiles such as benzyl halides or allyl halides. Their polarizability makes them a better match for the soft nitrogen center.

    • What to be Cautious With: Hard electrophiles like methyl iodide, dimethyl sulfate, or small, unactivated primary alkyl halides will have a higher tendency to produce the O-alkylated byproduct.

  • Temperature and Reaction Time (Kinetic vs. Thermodynamic Control):

    • O-alkylation is often the kinetic product (forms faster), while N-alkylation is typically the more stable thermodynamic product.[10][11] Running the reaction at a higher temperature for a longer duration can allow the initially formed O-alkylated product to revert to the pyridinolate anion and eventually equilibrate to the more stable N-alkylated pyridone.

Table 1: General Guide to Influencing Regioselectivity
FactorCondition to Favor N-Alkylation Condition to Favor O-Alkylation Rationale
Solvent Nonpolar Aprotic (Toluene, THF, Dioxane)Polar Aprotic (DMF, DMSO)Nonpolar solvents promote ion-pairing, blocking the O-site. Polar solvents create a "free" anion, exposing the O-site.
Base/Counter-ion NaH, KHMDS, t-BuOK, Cs₂CO₃Ag₂CO₃, Ag₂ONa⁺, K⁺, Cs⁺ allow for N-attack. Ag⁺ coordinates to N, directing attack to O.
Electrophile Soft (e.g., Benzyl-Br, Allyl-Br)Hard (e.g., MeI, Me₂SO₄)Follows HSAB Principle: Soft-Soft and Hard-Hard interactions are preferred.
Temperature Higher Temperature, Longer TimeLower Temperature, Shorter TimeN-alkylation is often the thermodynamic product; O-alkylation is often the kinetic product.
Additives Phase Transfer Catalyst (e.g., TBAI)[8]Lewis Acids that coordinate to NTBAI can facilitate alkylation under milder conditions.
Q2: My yields are consistently low, even when the N/O selectivity is acceptable. What are the likely causes?

A: Low yields can stem from incomplete reactions, side reactions, or difficult purifications.

  • Incomplete Deprotonation: Ensure you are using a strong enough base to fully deprotonate the pyridone. Weak bases like K₂CO₃ may require higher temperatures or longer reaction times.[12] Using a strong base like NaH or KHMDS at 0 °C to room temperature typically ensures complete and rapid anion formation.

  • Reaction Conditions: Pyridinolate anions are sensitive to moisture. Ensure you are using anhydrous solvents and reagents under an inert atmosphere (Nitrogen or Argon).

  • Electrophile Reactivity: Unactivated alkyl halides (e.g., ethyl iodide, propyl bromide) are less reactive and may require more forcing conditions (higher temperature, longer time), which can lead to decomposition.[9] Adding sodium iodide (NaI) can sometimes help by converting an alkyl chloride or bromide to the more reactive alkyl iodide in situ (Finkelstein reaction).

  • Alternative Methods: If standard methods fail, consider alternative strategies. The Mitsunobu reaction can be effective but may also produce mixtures.[7] Another powerful method involves starting with a 2-alkoxypyridine, which reacts with an alkyl halide to give the N-alkylated product directly, avoiding the ambident nucleophile problem altogether.[9][13]

Validated Experimental Protocol: Selective N-Benzylation of 2-Pyridone

This protocol is a robust method for achieving high selectivity for N-alkylation using a soft electrophile.

Reagents:

  • 2-Pyridone (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl Bromide (1.1 eq)

  • Saturated aq. NH₄Cl, Saturated aq. NaCl (Brine), Ethyl Acetate, MgSO₄

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-pyridone (1.0 eq).

  • Anion Formation: Add anhydrous THF to dissolve the 2-pyridone. Cool the solution to 0 °C in an ice bath. Carefully add the NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The solution should become clearer as the sodium pyridinolate salt forms.

  • Alkylation: Cool the solution back down to 0 °C. Add benzyl bromide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (or until TLC/LC-MS indicates complete consumption of the starting material).

  • Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then saturated aqueous NaCl (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure N-benzyl-2-pyridone.

Workflow and Decision Making

This flowchart provides a logical path for optimizing your pyridinone alkylation reaction.

troubleshooting_workflow start Start: Alkylation of Pyridone check_ratio Analyze Product Ratio Is N/O ratio > 9:1? start->check_ratio check_yield Is Yield Acceptable (>70%)? check_ratio->check_yield Yes improve_N_selectivity Goal: Improve N-Selectivity check_ratio->improve_N_selectivity No improve_yield Goal: Improve Yield check_yield->improve_yield No end_success Success: Desired Product check_yield->end_success Yes change_solvent Switch to Nonpolar Solvent (THF, Toluene) improve_N_selectivity->change_solvent change_base Use NaH or Cs₂CO₃ change_solvent->change_base change_electrophile Use Softer Electrophile (if possible) change_base->change_electrophile increase_temp Increase Temp/Time (Thermodynamic Control) change_electrophile->increase_temp increase_temp->check_ratio end_rethink Consider Alternative Strategy (e.g., 2-alkoxypyridine route) increase_temp->end_rethink If still fails check_conditions Ensure Anhydrous Conditions & Inert Atmosphere improve_yield->check_conditions stronger_base Use Stronger Base (e.g., NaH instead of K₂CO₃) check_conditions->stronger_base add_additive Add TBAI or NaI stronger_base->add_additive add_additive->start add_additive->end_rethink If still fails

Fig 2. Troubleshooting workflow for pyridinone alkylation.
References
  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (2025). ResearchGate. [Link]

  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. (n.d.). ResearchGate. [Link]

  • Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. (n.d.). Nature Portfolio. [Link]

  • Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Journal of Organic Chemistry, 89, 3657-3665. [Link]

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water. (2015). Organic Letters, 17(14), 3382–3385. [Link]

  • Ruda, M. C., et al. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Journal of Combinatorial Chemistry, 4(5), 530-535. [Link]

  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. (2020). Scientific Reports, 10(1). [Link]

  • Cioffi, L. A. (1978). The alkylation of 4-pyridone. Youngstown State University. [Link]

  • A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. (n.d.). ResearchGate. [Link]

  • Kinetic vs. Thermodynamic Control of Reactions. (2022). Chemistry LibreTexts. [Link]

  • (PDF) Mild and Regioselective N -Alkylation of 2-Pyridones in Water. (n.d.). ResearchGate. [Link]

  • 2-Hydroxypyridine-Tautomerism. (n.d.). ChemTube3D. [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. [Link]

  • Thermodynamic and Kinetic Products. (2012). Master Organic Chemistry. [Link]

  • Ruda, M. C., et al. (2002). Preparation of N-alkylated pyridones via selective N-alkylation of 2-alkoxypyridines on solid phase. Journal of Combinatorial Chemistry, 4(5), 530-5. [Link]

  • 2-Pyridone. (n.d.). Wikipedia. [Link]

  • HSAB theory. (n.d.). Wikipedia. [Link]

  • Hard and Soft Acids and Bases (HSAB). (n.d.). Textbook LMS. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of 5-Chloro-1-methylpyridin-2-one

This guide provides an in-depth comparative analysis of the , a critical intermediate in the synthesis of antifibrotic drugs (e.g., Pirfenidone analogs) and kinase inhibitors. This document is structured to assist resear...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the , a critical intermediate in the synthesis of antifibrotic drugs (e.g., Pirfenidone analogs) and kinase inhibitors.

This document is structured to assist researchers in:

  • Structural Validation: Distinguishing the target pyridone from its non-chlorinated precursors and isomeric salts (e.g., Mukaiyama reagent).

  • Impurity Profiling: Identifying common byproducts using spectral fingerprints.

  • Experimental Optimization: Understanding solvent effects (CDCl₃ vs. DMSO-d₆) on signal resolution.

Compound Profile & Structural Logic

Target Compound: 5-Chloro-1-methylpyridin-2-one Core Scaffold:


-Methyl-2-pyridone (Lactam form)
Substituent:  Chlorine at position 5 (meta to carbonyl, para to nitrogen).
Mechanistic Impact on NMR Signals

The introduction of a chlorine atom at the C5 position alters the magnetic environment of the pyridone ring through two primary mechanisms:

  • Inductive Effect (-I): The electronegative chlorine withdraws electron density, significantly deshielding the adjacent protons (H4 and H6), shifting them downfield.

  • Spin-Spin Coupling Simplification: Replacing H5 with chlorine removes the complex vicinal couplings associated with H5. The spectrum simplifies from a complex higher-order system (in the parent pyridone) to a clean AMX or AX system (depending on resolution) involving H3, H4, and H6.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target compound with its direct precursor (1-Methyl-2-pyridone) and a common laboratory reagent often confused with it due to naming similarities (Mukaiyama Reagent).

Table 1: Comparative 1H NMR Chemical Shifts (CDCl₃, 300-400 MHz)
Proton PositionTarget: 5-Chloro-1-methylpyridin-2-one Alternative 1: 1-Methyl-2-pyridone (Parent)Alternative 2: Mukaiyama Reagent (Salt)*
N-Me 3.55 ppm (s) 3.59 ppm (s)4.38 ppm (s)
H3 (

to C=O)
6.55 ppm (d,

Hz)
6.57 ppm (d,

Hz)
8.1 - 8.3 ppm (m)
H4 (

to C=O)
7.42 ppm (dd,

Hz)
7.34 ppm (ddd)8.6 - 8.8 ppm (m)
H5 — (Substituted by Cl) 6.17 ppm (ddd)7.9 - 8.1 ppm (m)
H6 (

to N)
7.85 ppm (d,

Hz)
7.32 ppm (dd)9.2 - 9.4 ppm (d)

Key Diagnostic Differences:

  • H5 Absence: The target lacks the triplet/multiplet at ~6.17 ppm found in the parent.

  • H6 Shift: The H6 proton in the 5-chloro derivative is significantly shifted downfield (~7.85 ppm) compared to the parent (~7.32 ppm) due to the ortho-chlorine effect.

  • Salt vs. Lactam: The Mukaiyama reagent (2-Chloro-1-methylpyridinium iodide) is an aromatic pyridinium salt. Its signals are shifted drastically downfield (>8.0 ppm) due to the positive charge on the nitrogen, easily distinguishing it from the neutral pyridone.

Solvent Effects: CDCl₃ vs. DMSO-d₆

Solvent choice critically affects the resolution of the H4 and H6 signals. In non-polar solvents like CDCl₃, stacking interactions can cause signal overlap. Polar aprotic solvents like DMSO-d₆ often separate these signals via hydrogen bonding interactions with the carbonyl oxygen.

Table 2: Solvent-Dependent Shift Variations
ProtonShift in CDCl₃ (

ppm)
Shift in DMSO-d₆ (

ppm)
Observation
N-Me 3.553.48Slight upfield shift in DMSO due to solvation.
H3 6.556.45Relatively stable; characteristic doublet.
H4 7.427.65Downfield shift ; distinct separation from H6.
H6 7.858.04Significant downfield shift ; deshielded by solvent dipole.

Recommendation: Use DMSO-d₆ for purity assays to ensure the H4 and H6 signals are fully resolved from aromatic impurities (e.g., toluene or benzene residues) that typically appear at 7.1–7.4 ppm.

Structural Assignment Workflow

To confirm the regiochemistry (Cl at position 5 vs. 3 or 4), use the following coupling constant (


) logic visualized below.

NMR_Assignment Compound Unknown Chlorinated N-Methyl Pyridone H3_Signal Signal at ~6.5 ppm (Doublet, J~9.5 Hz) Compound->H3_Signal Identify Alpha Proton H4_Signal Signal at ~7.4 ppm (dd, J~9.5, 2.5 Hz) H3_Signal->H4_Signal Large Vicinal Coupling (H3-H4 interaction) H6_Signal Signal at ~7.8 ppm (Doublet, J~2.5 Hz) H4_Signal->H6_Signal Small Allylic/W Coupling (H4-H6 interaction) Conclusion Confirmed Structure: 5-Chloro-1-methylpyridin-2-one H6_Signal->Conclusion Absence of H5 Coupling confirms 5-Cl substitution

Figure 1: Logic flow for structural confirmation using scalar coupling constants. The key is the large vicinal coupling (J=9.5Hz) between H3 and H4, and the small long-range coupling (J=2.5Hz) between H4 and H6.

Experimental Protocol: Sample Preparation

To ensure reproducibility and match the data provided above, follow this standardized protocol.

Materials:

  • Analyte: 5-Chloro-1-methylpyridin-2-one (>98% purity).

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).

  • Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

Procedure:

  • Weighing: Accurately weigh 5–10 mg of the solid sample.

    • Note: Pyridones can aggregate at high concentrations (>20 mg/mL), causing peak broadening. Keep concentration low.

  • Dissolution: Add 0.6 mL of DMSO-d₆.

    • Critical Step: Vortex for 30 seconds. Ensure the solution is clear. If the sample contains inorganic salts (from synthesis), centrifuge and transfer the supernatant.

  • Acquisition:

    • Temperature: 298 K (25°C).

    • Scans: 16 (minimum) to 64 (for high S/N).

    • Relaxation Delay (D1): Set to 5 seconds to allow full relaxation of the isolated H6 proton, ensuring accurate integration.

  • Processing:

    • Reference the spectrum to the TMS peak at 0.00 ppm (or residual DMSO pentet at 2.50 ppm).

    • Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.

References

  • ChemicalBook. (2024). 1H NMR Spectrum of 1-Methyl-2-pyridone. Link

  • National Institutes of Health (NIH) - PubChem. (2024). 2-Chloro-1-methylpyridinium iodide (Mukaiyama Reagent) Compound Summary. Link

  • SpectraBase. (2024). 1H NMR Data for 2-Chloro-5-methylpyridine (Isomeric Reference). Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Fujita, M., et al. (2002). Synthesis and characterization of 5-substituted 1-methyl-2-pyridones. Chemical & Pharmaceutical Bulletin.
Comparative

A Comparative Guide to HPLC Purity Analysis Standards for 5-Chloro-1-methyl-2-pyridone

Introduction: The Analytical Imperative for 5-Chloro-1-methyl-2-pyridone 5-Chloro-1-methyl-2-pyridone is a substituted pyridinone derivative. Compounds of this class are significant scaffolds in medicinal chemistry and s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 5-Chloro-1-methyl-2-pyridone

5-Chloro-1-methyl-2-pyridone is a substituted pyridinone derivative. Compounds of this class are significant scaffolds in medicinal chemistry and serve as versatile intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] The purity of such intermediates is paramount, as the introduction of impurities at an early stage can lead to downstream reaction failures, the formation of toxic byproducts, and compromised safety and efficacy in the final API.[3] Therefore, establishing a robust and reliable analytical method for purity determination is not merely a quality control checkpoint but a foundational requirement for successful drug development.

This guide addresses a common challenge in the analysis of novel or specialized chemical entities: the absence of a standardized compendial method in major pharmacopoeias like the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.).[4][5] In such cases, a scientifically sound, in-house method must be developed and validated according to established principles, such as those outlined by the International Council for Harmonisation (ICH).[6][7]

Herein, we present a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of 5-Chloro-1-methyl-2-pyridone: a rapid isocratic method suitable for routine quality control and a comprehensive, stability-indicating gradient method designed for in-depth purity profiling and forced degradation analysis.

The Foundation: A Systematic Approach to Method Development

Developing a reliable HPLC method from the ground up requires a logical, multi-step process.[8][9] The objective is to create a method that is not only precise and accurate but also specific and robust enough to separate the main compound from any potential process-related impurities and degradation products.[10] This ensures the method is "stability-indicating," a critical requirement for pharmaceutical analysis.[11]

The overall workflow for developing a stability-indicating HPLC method is a self-validating system, where each step builds upon the last to ensure the final method is fit for its intended purpose.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, Solubility, UV Spectra) B Initial Method Screening (Column & Mobile Phase) A->B Informs C Method Optimization (Gradient, Temp, Flow Rate) B->C Refines D Forced Degradation Study (Stress Testing) C->D Tests Specificity D->C Feedback Loop E Method Validation (ICH) (Specificity, Linearity, Accuracy) D->E Validates F Final Method Implementation E->F Finalizes

Caption: A generalized workflow for HPLC method development.

Comparative Analysis: Isocratic vs. Gradient HPLC Methods

The choice between an isocratic and a gradient HPLC method depends on the analytical objective. An isocratic method uses a constant mobile phase composition, making it simple, robust, and ideal for rapid QC checks where known impurities are monitored. A gradient method, which involves changing the mobile phase composition over time, offers superior resolving power for complex mixtures containing compounds with a wide range of polarities, making it essential for comprehensive purity analysis and stability studies.

Method A: Rapid Isocratic QC Method

This method is designed for high-throughput screening and routine analysis where the primary goal is to quickly confirm the identity and estimate the purity of 5-Chloro-1-methyl-2-pyridone against its reference standard.

Method B: Stability-Indicating Gradient Method

This method is developed to be the definitive purity assay. Its primary strength lies in its ability to separate the main analyte from a wide array of potential impurities, including isomers, starting materials, and unknown degradation products that may arise during stability testing.[12]

ParameterMethod A: Rapid Isocratic QCMethod B: Stability-Indicating GradientRationale for Method B
HPLC System Quaternary Pump, Autosampler, UV-Vis DetectorQuaternary Pump, Autosampler, Column Oven, PDA DetectorA Photodiode Array (PDA) detector is crucial for assessing peak purity and identifying co-eluting peaks. A column oven ensures temperature stability and run-to-run reproducibility.
Column C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm)C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)A longer column provides a greater number of theoretical plates, enhancing separation efficiency for complex samples.[6]
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for polar and basic compounds often found as impurities.[13]
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a common organic modifier offering good UV transparency and low viscosity.
Elution Isocratic: 60:40 (A:B)Gradient: 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% BThe gradient elution profile allows for the separation of early-eluting polar impurities and later-eluting non-polar degradation products in a single run.
Flow Rate 1.2 mL/min1.0 mL/minA slightly lower flow rate in the gradient method enhances resolution between closely eluting peaks.
Column Temp. Ambient30 °CControlled temperature minimizes variations in retention time and improves chromatographic consistency.[14]
Detection 254 nmPDA Scan (210-400 nm), Extract at 265 nmPDA allows for the selection of the optimal wavelength (λmax) for the analyte, maximizing sensitivity, and for spectral analysis of all peaks.
Injection Vol. 10 µL10 µL-
Performance Comparison: Simulated Data

The following table presents simulated but realistic performance data comparing the two methods. The data assumes the presence of two known process impurities (Impurity 1: starting material; Impurity 2: a dechlorinated analog) and one degradation product (DP1) formed under acidic stress.

Performance MetricMethod A: Rapid Isocratic QCMethod B: Stability-Indicating GradientInterpretation
Retention Time (Main Peak) 3.5 min15.2 minThe longer retention in Method B is a trade-off for significantly better resolution.
Resolution (Main Peak / Impurity 2) 1.2> 4.0Method A shows poor separation (Resolution < 1.5 is unacceptable), while Method B achieves baseline separation (Resolution > 2.0 is ideal).[15]
Resolution (Main Peak / DP1) Co-elutes2.5Method A is not stability-indicating as it fails to separate the degradation product. Method B successfully resolves it.
Tailing Factor (Main Peak) 1.41.1Method B provides a more symmetrical peak, which is better for accurate integration and quantification.
Calculated Purity (% Area) 99.8%99.2%Method A overestimates purity due to co-elution of the degradation product, highlighting the risk of using a non-specific method.[13]
LOD / LOQ 0.02% / 0.06%0.005% / 0.015%The optimized conditions of Method B result in higher sensitivity, allowing for the detection and quantification of trace-level impurities.[15]

Ensuring Specificity: The Role of Forced Degradation Studies

A forced degradation or stress study is the cornerstone of developing a stability-indicating method.[16] The goal is to intentionally degrade the sample under harsh conditions to generate potential degradation products and prove that the analytical method can separate them from the intact analyte.[11][17]

ForcedDegradation cluster_conditions Stress Conditions (ICH Q1A) cluster_analysis Analysis & Evaluation cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analyze Stressed Samples using HPLC Method B Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxid Oxidation (e.g., 3% H2O2, RT) Oxid->Analysis Therm Thermal (e.g., 80°C, Solid State) Therm->Analysis Photo Photolytic (ICH Q1B Light Exposure) Photo->Analysis Eval Evaluate Peak Purity (PDA) & Mass Balance Analysis->Eval ID Identify Degradants (LC-MS, if necessary) Eval->ID Outcome Confirmation of Stability-Indicating Method Eval->Outcome

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study
  • Sample Preparation: Prepare five separate solutions of 5-Chloro-1-methyl-2-pyridone at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Acid Hydrolysis: To one sample, add an equal volume of 0.2M HCl to achieve a final concentration of 0.1M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: To a second sample, add an equal volume of 0.2M NaOH. Heat at 60°C for 8 hours.

  • Oxidative Degradation: To a third sample, add an equal volume of 6% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a sample of the solid powder in an oven at 80°C for 7 days. Prepare a solution for analysis.

  • Analysis: Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a target concentration of 0.1 mg/mL and analyze using HPLC Method B alongside an unstressed control sample.

  • Evaluation: Assess the resulting chromatograms for new peaks. The method is considered stability-indicating if all degradation product peaks are baseline resolved from the main analyte peak and from each other.[12]

Alternative and Complementary Analytical Techniques

While HPLC is the gold standard for purity determination, other techniques can provide valuable, complementary information.[13]

TechniqueApplication for 5-Chloro-1-methyl-2-pyridoneAdvantagesLimitations
LC-MS Identification of unknown impurities and degradation products.Provides mass-to-charge ratio, enabling structural elucidation of unknown peaks observed in HPLC.Higher cost and complexity; may not be suitable for routine QC.
GC-MS Analysis of volatile or thermally stable impurities (e.g., residual solvents).Excellent for separating and identifying volatile compounds.Not suitable for non-volatile or thermally labile compounds like the main analyte without derivatization.
qNMR An absolute quantification method for purity assignment of a reference standard.Provides structural information and can determine purity without a separate standard of the same compound.Lower sensitivity compared to HPLC for quantifying minor impurities.

Conclusion and Recommendation

For the comprehensive purity analysis of 5-Chloro-1-methyl-2-pyridone, a substance lacking a formal compendial monograph, the development of a validated, stability-indicating gradient HPLC method (exemplified by Method B ) is not just recommended, but essential. While a rapid isocratic method (Method A ) may have a role in specific, high-throughput in-process controls, it carries a significant risk of overestimating purity by failing to resolve critical, co-eluting impurities and degradation products.

The stability-indicating gradient method, validated through rigorous forced degradation studies, provides the highest degree of confidence in the quality of the material. It ensures that all significant impurities are separated and accounted for, aligning with the stringent requirements of the pharmaceutical industry and regulatory bodies. This approach provides a self-validating system that guarantees the trustworthiness and scientific integrity of the analytical results, forming a solid foundation for drug development and manufacturing.

References

  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Available from: [Link]

  • National Center for Biotechnology Information. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. Available from: [Link]

  • ResearchGate. (2021). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Available from: [Link]

  • Organic Syntheses. 1-methyl-2-pyridone. Available from: [Link]

  • Pharma Tips. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • PubMed. (2016). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Available from: [Link]

  • Google Patents. Preparation of 2-chloro-5-methylpyridine.
  • IntechOpen. (2021). Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available from: [Link]

  • Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. Available from: [Link]

  • Asian Journal of Research in Chemistry. (2018). Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]

  • Reagecon. European Pharmacopoeia Reagents and Standards. Available from: [Link]

  • Google Patents. Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Available from: [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available from: [Link]

  • PubChem. 5-Chloro-4-hydroxy-1-methyl-1,2-dihydropyridin-2-one. Available from: [Link]

  • MDPI. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Available from: [Link]

  • Organic Communications. (2011). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Available from: [Link]

  • SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Available from: [Link]

  • ResearchGate. (2021). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. Available from: [Link]

  • Wikipedia. 2-Pyridone. Available from: [Link]

  • ResearchGate. (2016). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Available from: [Link]

  • Uspbpep.com. Loratadine monograph. Available from: [Link]

  • Onyx Scientific. (2023). An Effective Approach to HPLC Method Development. Available from: [Link]

  • American Chemical Society. (2024). Stereoselective Synthesis of the Western Fragment of Vancoresmycin. Available from: [Link]

  • DOI.org. (2018). Synthesis and Spectral Analysis of Pyridine Derivates. Available from: [Link]

  • PubChem. 2-Chloro-5-methylpyridin-1-ium-1-olate. Available from: [Link]

Sources

Validation

Comparative Analysis of 5-Chloro and 5-Methyl Pyridinone Scaffolds in Medicinal Chemistry

Executive Summary In the optimization of N-heterocyclic pharmacophores, the interchange between a methyl group and a chlorine atom at the 5-position of the pyridinone ring is a classic bioisosteric strategy. While often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of N-heterocyclic pharmacophores, the interchange between a methyl group and a chlorine atom at the 5-position of the pyridinone ring is a classic bioisosteric strategy. While often treated as sterically equivalent, these substituents drive vastly different biological outcomes regarding metabolic stability and electronic distribution .

This guide provides a technical comparison of 5-chloro-2(1H)-pyridinone versus 5-methyl-2(1H)-pyridinone derivatives. We analyze the structural implications of this substitution, using Pirfenidone (a 5-methyl pyridinone active pharmaceutical ingredient) as a primary case study to demonstrate the metabolic liabilities of the methyl group versus the metabolic blockade offered by the chloro-substituent.

Key Takeaway: While 5-methyl analogs often retain higher solubility and "soft" lipophilicity, they are prone to rapid CYP450-mediated oxidation. The 5-chloro analog serves as a metabolic blocker, extending half-life (


) while maintaining steric fidelity to the binding pocket.

Physicochemical & Electronic Profiling

The choice between a chloro and methyl substituent is rarely about size alone; it is a decision between electronic modulation and metabolic liability .

Table 1: Comparative Physicochemical Metrics[1]
Feature5-Methyl Pyridinone5-Chloro PyridinoneImpact on Bioactivity
Van der Waals Radius ~2.00 Å~1.75 ÅSteric Fit: Highly similar; Cl is slightly smaller but fills hydrophobic pockets efficiently.
Hammett Constant (

)
-0.17 (Electron Donating)+0.23 (Electron Withdrawing)Electronics: Cl reduces electron density on the ring, potentially increasing the acidity of the N-H (if unsubstituted) or altering

-

stacking interactions.
Lipophilicity (

value)
+0.56+0.71Permeability: Cl is more lipophilic, potentially increasing membrane permeability and protein binding.
Metabolic Fate Oxidation (

)
Stable (Metabolic Block)PK Profile: Methyl is a "soft spot" for CYP enzymes; Cl blocks this site, extending

.
Dipole Moment LowerHigherSolubility: Cl analogs may have lower aqueous solubility due to increased lipophilicity and crystal lattice energy.
Electronic Modulation Mechanism

The pyridinone ring is an electron-deficient system.

  • 5-Methyl: Inductive donation (

    
    ) slightly enriches the ring electron density, making the carbonyl oxygen more basic.
    
  • 5-Chloro: Inductive withdrawal (

    
    ) and mesomeric donation (
    
    
    
    ) compete, but the net effect is usually electron withdrawal relative to methyl. This decreases the basicity of the carbonyl oxygen, potentially altering hydrogen bond acceptor strength in the active site.

Case Study: Optimizing Pirfenidone (Antifibrotic)

Pirfenidone (5-methyl-1-phenyl-2(1H)-pyridinone) is a standard-of-care drug for Idiopathic Pulmonary Fibrosis (IPF).[1][2] Its clinical limitation is a short half-life (~2.4 hours) requiring high dosing frequency.

The Metabolic Liability of the 5-Methyl Group

In vivo, the 5-methyl group of Pirfenidone is rapidly hydroxylated by CYP1A2 to form 5-hydroxymethyl-pirfenidone, which is subsequently oxidized to the inactive 5-carboxylic acid metabolite.

  • Hypothesis: Replacing the 5-methyl with a 5-chloro substituent would block this oxidation pathway, maintaining the pharmacophore in circulation longer.

  • Bioactivity Trade-off: While the 5-chloro analog (5-chloro-1-phenyl-2(1H)-pyridinone) resists oxidation, the change in electronics may affect the drug's ability to inhibit TNF-

    
     and TGF-
    
    
    
    production.
Diagram 1: Metabolic Fate & SAR Logic

MetabolicFate Pirfenidone Pirfenidone (5-Methyl) CYP CYP1A2 Enzyme Pirfenidone->CYP Substrate Binding Metabolite1 5-Hydroxymethyl Intermediate CYP->Metabolite1 Hydroxylation Metabolite2 5-Carboxy-Pirfenidone (Inactive/Excreted) Metabolite1->Metabolite2 Oxidation ChloroAnalog 5-Chloro Analog (Bioisostere) ChloroAnalog->CYP Resists Oxidation Result Extended Half-life (Metabolic Block) ChloroAnalog->Result Maintains Activity

Caption: Comparative metabolic pathways. The 5-methyl group facilitates rapid clearance, whereas the 5-chloro substituent acts as a metabolic blocker.

Experimental Protocols

To objectively compare the 5-chloro and 5-methyl analogs, two critical assays are required: Microsomal Stability (to quantify metabolic clearance) and a Functional Potency Assay .

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) difference between the 5-Me and 5-Cl analogs.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (10 mM stock in DMSO).

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 min.

  • Dosing: Spike test compounds (5-Me and 5-Cl analogs) to a final concentration of 1 µM (0.1% DMSO).

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min into 150 µL Stop Solution.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .

Self-Validating Check:

  • Positive Control: Run Testosterone or Verapamil in parallel. If

    
     of control deviates >20% from historical data, discard the run.
    
  • Zero-Cofactor Control: Incubate compound without NADPH. If degradation occurs, the instability is chemical, not metabolic.

Protocol B: Synthesis of 5-Chloro-2(1H)-pyridinone Scaffold

Objective: Introduction of the chlorine atom via electrophilic aromatic substitution (if starting from pyridinone) or cyclization.

Direct Chlorination Method (N-Chlorosuccinimide - NCS):

  • Dissolution: Dissolve the 2(1H)-pyridinone substrate (1.0 eq) in DMF or Acetonitrile.

  • Reagent Addition: Add NCS (1.1 eq) slowly at 0°C.

  • Reaction: Warm to room temperature and stir for 4-12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Quench with water. If the product precipitates, filter and wash. If not, extract with EtOAc.[3]

  • Purification: Recrystallize from Ethanol/Water.

    • Note: The 3-position is also reactive. Verify regioselectivity (5-Cl vs 3-Cl) using

      
      H NMR. The 5-Cl isomer typically shows a specific coupling pattern (
      
      
      
      Hz,
      
      
      Hz).
Diagram 2: Experimental Workflow for Stability Assessment

AssayWorkflow Start Compound Preparation (10 mM DMSO) Incubation Incubation with HLM + NADPH (37°C) Start->Incubation Sampling Time Point Sampling (0, 5, 15, 30, 60 min) Incubation->Sampling Quench Quench with ACN (+ Internal Standard) Sampling->Quench Analysis LC-MS/MS Quantification Quench->Analysis Data Calculate Intrinsic Clearance (CLint) Analysis->Data

Caption: Step-by-step workflow for determining metabolic stability differences between 5-Me and 5-Cl analogs.

References

  • Gadekar, S. M., et al. (1972).[4] Synthesis and analgesic activity of some 1-phenyl-2-pyridones. Journal of Medicinal Chemistry. Link

  • Saito, Y., et al. (2019).[5] Pirfenidone: A novel antifibrotic drug for idiopathic pulmonary fibrosis. Respiratory Investigation. Link

  • Barbero, M., et al. (2019).[1] Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one). Acta Crystallographica Section E. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

  • Lasseter, K. C., et al. (2017).[4] Pharmacokinetics of pirfenidone: an antifibrotic agent. Clinical Pharmacology in Drug Development. Link

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of N-Methyl Pyridinone Carbonyl Groups

For researchers and professionals in drug development and organic chemistry, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for the identific...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic chemistry, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for the identification of functional groups, and among the most prominent and diagnostic is the carbonyl (C=O) stretch. This guide provides an in-depth comparison of the characteristic IR spectral features of the carbonyl group in N-methyl pyridinone isomers, offering experimental insights and protocols for accurate analysis.

The Significance of the Carbonyl Stretch in Pyridinone Systems

Pyridinone scaffolds are prevalent in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The position of the carbonyl group within the pyridinone ring significantly influences the electronic environment and, consequently, the vibrational frequency of the C=O bond. This makes IR spectroscopy a powerful tool for differentiating between isomers such as N-methyl-2-pyridinone and N-methyl-4-pyridinone.

The carbonyl stretching vibration in an IR spectrum is typically observed in the region of 1630-1800 cm⁻¹.[2][3] This absorption is characteristically strong and sharp due to the large change in dipole moment during the stretching vibration of the polar C=O bond.[4] Several factors can influence the precise wavenumber of this absorption, including:

  • Resonance: Electron-donating groups conjugated with the carbonyl group can delocalize the pi electrons of the C=O bond, leading to a decrease in the bond's double-bond character and a subsequent lowering of the stretching frequency.

  • Ring Strain: In cyclic systems, the angle strain can affect the hybridization of the carbonyl carbon and influence the C=O bond strength. Generally, smaller ring sizes lead to higher carbonyl stretching frequencies.

  • Inductive Effects: Electron-withdrawing or -donating groups attached to the carbonyl can alter the bond polarity and strength through inductive effects.

  • Hydrogen Bonding: Intermolecular hydrogen bonding to the carbonyl oxygen can weaken the C=O bond and cause a downward shift in its stretching frequency.

Comparative Analysis of N-Methyl Pyridinone Isomers

N-methyl pyridinones, as cyclic amides (lactams), exhibit characteristic carbonyl absorptions that are influenced by the delocalization of the nitrogen lone pair into the carbonyl group. For a typical six-membered lactam, the carbonyl stretching frequency is expected in the range of 1670 ± 10 cm⁻¹.

N-Methyl-2-Pyridinone

In N-methyl-2-pyridinone, the nitrogen atom is directly adjacent to the carbonyl group, allowing for significant resonance delocalization of the nitrogen's lone pair of electrons. This delocalization reduces the double-bond character of the C=O bond, thereby lowering its stretching frequency. The characteristic carbonyl absorption for N-methyl-2-pyridinone is typically observed around 1660-1670 cm⁻¹ . An available IR spectrum for 1-methyl-2-pyridinone can be found for reference.[5]

N-Methyl-4-Pyridinone

For N-methyl-4-pyridinone, the nitrogen atom is in a para position relative to the carbonyl group. While resonance delocalization of the nitrogen lone pair through the aromatic ring to the carbonyl group is possible, the effect is different compared to the direct amide resonance in the 2-pyridinone isomer. The vinylic ether-like character of the nitrogen in the ring contributes to the electronic structure. The carbonyl group in 4-pyridinones generally exhibits a stretching frequency that is also influenced by the aromatic system. One would anticipate the carbonyl peak for N-methyl-4-pyridinone to appear in a region that reflects both the cyclic ketone and conjugated amide characteristics, likely in the range of 1640-1660 cm⁻¹ .

CompoundIsomer PositionExpected Carbonyl (C=O) Stretch (cm⁻¹)Key Influencing Factors
N-Methyl-2-Pyridinone 2-pyridinone1660 - 1670Amide resonance, cyclic structure
N-Methyl-4-Pyridinone 4-pyridinone1640 - 1660Conjugation, aromaticity, cyclic ketone character

Experimental Protocol for Acquiring High-Quality IR Spectra of N-Methyl Pyridinones

The following protocol outlines the "Thin Solid Film" method, a reliable and straightforward approach for obtaining the IR spectrum of solid samples like N-methyl pyridinones.

Materials and Equipment
  • Fourier Transform Infrared (FT-IR) Spectrometer

  • Salt plates (e.g., NaCl or KBr)

  • Volatile solvent (e.g., methylene chloride or acetone)

  • Sample of N-methyl pyridinone

  • Pipette or dropper

  • Beaker or vial

  • Desiccator for storing salt plates

Step-by-Step Methodology
  • Sample Preparation:

    • Place a small amount (approximately 10-20 mg) of the N-methyl pyridinone sample into a clean, dry vial.

    • Add a few drops of a volatile solvent (e.g., methylene chloride) to completely dissolve the solid.

  • Film Deposition:

    • Retrieve a clean, dry salt plate from the desiccator.

    • Using a pipette, carefully deposit a drop or two of the sample solution onto the surface of the salt plate.

    • Allow the solvent to fully evaporate, which will leave a thin, even film of the solid sample on the plate.

  • Spectral Acquisition:

    • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum with an empty salt plate to subtract any atmospheric or instrumental interferences.

    • Acquire the IR spectrum of the sample. Typically, an accumulation of 16 or 32 scans is sufficient to obtain a high signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum to identify the characteristic absorption peaks.

    • Pay close attention to the region between 1600 cm⁻¹ and 1800 cm⁻¹ to locate the prominent carbonyl stretching vibration.

    • Label the key peaks, including the C=O stretch, as well as other characteristic bands such as C-H and C=C stretches.

  • Cleaning:

    • Thoroughly clean the salt plates with a suitable solvent (e.g., acetone) and return them to the desiccator for storage.

Caption: Experimental workflow for obtaining the IR spectrum of N-methyl pyridinone.

Trustworthiness and Self-Validation

The protocol described above incorporates self-validating steps. The acquisition of a background spectrum is crucial to ensure that atmospheric water and carbon dioxide, as well as any instrumental artifacts, are removed from the final sample spectrum. The quality of the thin film can be visually inspected before analysis; a uniform, transparent film will yield the best results. If the resulting spectrum has very weak or saturated peaks, the concentration of the solution used for film deposition can be adjusted accordingly and the measurement repeated.

Conclusion

Infrared spectroscopy provides a rapid and reliable method for the characterization of N-methyl pyridinone derivatives. The distinct carbonyl stretching frequencies of the 2- and 4-isomers, arising from their different electronic environments, allow for their unambiguous differentiation. By following the detailed experimental protocol provided, researchers can obtain high-quality IR spectra to support their synthetic and drug development endeavors.

References

  • Finance Fusion. (2025, January 4). Carbonyl Stretch IR Spectrum Guide.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction.
  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC. (2022, March 23). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). IR Spectroscopy. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.

Sources

Validation

A Comparative Guide to the Crystal Structures of 5-Substituted-1-Methylpyridin-2-ones: Unveiling the Influence of Substituents on Molecular Conformation and Crystal Packing

For Researchers, Scientists, and Drug Development Professionals The 5-substituted-1-methylpyridin-2-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its prevale...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-substituted-1-methylpyridin-2-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its prevalence in drug discovery stems from its ability to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design, polymorphism screening, and formulation development. This guide provides a comparative analysis of the available crystal structure data for 5-substituted-1-methylpyridin-2-ones, offering insights into the subtle yet significant impact of substituents on their molecular geometry and intermolecular interactions.

The Pivotal Role of Pyridin-2-ones in Medicinal Chemistry

Pyridin-2-one derivatives are recognized as "privileged structures" in drug discovery, meaning they are molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target. This versatility arises from their unique electronic and steric properties, which can be fine-tuned through substitution on the pyridinone ring.[1][2] The N-methyl group enhances metabolic stability and modulates solubility, while substituents at the 5-position can profoundly influence the molecule's polarity, hydrogen bonding potential, and overall shape, thereby affecting its pharmacokinetic and pharmacodynamic profiles.

Comparative Analysis of Crystal Structures

To elucidate the structural landscape of this important class of compounds, we have compiled and analyzed the crystallographic data for a selection of 5-substituted-1-methylpyridin-2-one analogs and closely related structures. The following table summarizes key crystallographic parameters, providing a quantitative basis for our comparative discussion.

Compound Name5-SubstituentN1-SubstituentFormulaSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Ref.
1-Methylpyridin-2-one-H-CH₃C₆H₇NOP2₁/c10.3395.43210.592108.99563.3[3]
5-Methylpyridin-2-one-CH₃-HC₆H₇NOC2/c12.9659.71510.908118.961202.3[4][5]
Pirfenidone-CH₃-C₆H₅C₁₂H₁₁NOP2₁/c8.52314.0118.329114.99899.8[6]

Key Observations and Mechanistic Insights:

  • Influence of the 5-Methyl Group: The presence of a methyl group at the 5-position, an electron-donating group, subtly alters the bond lengths within the pyridinone ring compared to the unsubstituted parent compound. This is a consequence of the electronic perturbation introduced by the substituent, which can affect the degree of aromaticity and the charge distribution within the ring.

  • Impact of the N1-Substituent on Crystal Packing: A comparison between 1-methylpyridin-2-one and 5-methylpyridin-2-one (the N-H analog) reveals a significant difference in their crystal packing. The N-H group in 5-methylpyridin-2-one acts as a hydrogen bond donor, leading to the formation of hydrogen-bonded dimers in the crystal lattice.[4][5] In contrast, the N-methyl group of 1-methylpyridin-2-one is not a hydrogen bond donor, resulting in a packing arrangement dominated by weaker C-H···O interactions and van der Waals forces.

  • Steric Effects of the N1-Phenyl Group: In pirfenidone (5-methyl-1-phenylpyridin-2-one), the bulky phenyl group at the N1-position introduces significant steric hindrance. This forces the phenyl and pyridinone rings to adopt a non-planar conformation, with a dihedral angle of approximately 50.3°.[6] This twisted geometry has profound implications for the molecule's ability to interact with planar aromatic systems, such as those found in the active sites of many enzymes. The crystal packing of pirfenidone is characterized by C-H···O hydrogen bonds and π-π stacking interactions between the pyridinone rings of adjacent molecules.[6]

Experimental Protocols: A Self-Validating System

The acquisition of high-quality crystal structure data is a multi-step process that requires careful execution and validation at each stage. Below is a detailed, self-validating protocol for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of a representative 5-substituted-1-methylpyridin-2-one.

Synthesis of 1-Methyl-5-nitropyridin-2-one

Causality Behind Experimental Choices: The choice of a nitro group at the 5-position provides a strong electron-withdrawing substituent, which is expected to significantly influence the electronic properties and crystal packing of the pyridinone ring, offering a valuable point of comparison to the electron-donating methyl group.

Step-by-Step Methodology:

  • Nitration of 2-Hydroxypyridine: To a stirred solution of 2-hydroxypyridine in concentrated sulfuric acid, cooled to 0 °C, fuming nitric acid is added dropwise, maintaining the temperature below 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Work-up and Isolation: The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried to yield 5-nitro-2-hydroxypyridine.

  • N-Methylation: The 5-nitro-2-hydroxypyridine is dissolved in a suitable solvent such as dimethylformamide (DMF), and a base (e.g., potassium carbonate) is added. Methyl iodide is then added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Purification: The reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford pure 1-methyl-5-nitropyridin-2-one.

Single-Crystal Growth

Causality Behind Experimental Choices: The choice of solvent and crystallization technique is critical for obtaining single crystals of sufficient size and quality for X-ray diffraction. Slow evaporation is a gentle method that allows for the ordered growth of crystals.

Step-by-Step Methodology:

  • Solvent Selection: A small amount of the purified 1-methyl-5-nitropyridin-2-one is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture of ethyl acetate and hexane) with gentle warming.

  • Slow Evaporation: The solution is filtered to remove any insoluble impurities and then left undisturbed in a loosely covered vial at room temperature. The solvent is allowed to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested from the mother liquor using a nylon loop.

Single-Crystal X-ray Diffraction

Causality Behind Experimental Choices: The use of a modern single-crystal X-ray diffractometer with a sensitive detector allows for the accurate determination of the crystal structure from a small single crystal.

Step-by-Step Methodology:

  • Crystal Mounting: A single crystal of appropriate size is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The diffractometer then collects a series of X-ray diffraction images as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined against the experimental data to obtain the final atomic coordinates and displacement parameters.

Visualization of the Workflow

The following diagram illustrates the logical flow from compound synthesis to the comparative analysis of crystal structure data.

workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_analysis Structural Analysis cluster_comparison Comparative Analysis Synthesis Synthesis of 5-Substituted- 1-methylpyridin-2-one Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Crystallization Single Crystal Growth (Slow Evaporation) Purification->Crystallization DataCollection Single-Crystal X-ray Diffraction Data Collection Crystallization->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution DataExtraction Extraction of Crystallographic Parameters StructureSolution->DataExtraction Comparison Comparative Analysis of Geometries & Packing DataExtraction->Comparison

Caption: Workflow for the determination and comparative analysis of crystal structures.

Conclusion

The crystal structures of 5-substituted-1-methylpyridin-2-ones reveal a delicate interplay between the electronic nature of the 5-substituent and the steric demands of the N1-substituent. These factors collectively govern the molecular conformation and the network of intermolecular interactions within the crystal lattice. A thorough understanding of these structure-property relationships, grounded in high-quality experimental data, is indispensable for the continued development of pyridin-2-one-based therapeutics with optimized efficacy and developability. This guide serves as a foundational resource for researchers in the field, providing both a comparative analysis of known structures and a robust experimental framework for future investigations.

References

  • Ohmann, E., & Feist, E. (2007). 1-Methyl-2(1H)-pyridinone. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4249. [Link]

  • Mao, S., Yanghui, L., & Meiling, P. (2011). 5-Methyl-2-pyridone. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2440. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 72778, 5-Methyl-2-pyridone. [Link]

  • Arman, H. D., Golen, J. A., & Moore, C. E. (2012). Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3339. [Link]

  • Crystallography Open Database. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Li, X., He, Y., & Zhang, H. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 847333. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12755, 1-Methyl-2(1H)-pyridinone. [Link]

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Comparative

LC-MS fragmentation pattern of 5-Chloro-1-methylpyridin-2-one

The following guide details the LC-MS fragmentation pattern of 5-Chloro-1-methylpyridin-2-one , a critical process impurity often associated with the synthesis of pyridone-based antifibrotic drugs like Pirfenidone. Conte...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the LC-MS fragmentation pattern of 5-Chloro-1-methylpyridin-2-one , a critical process impurity often associated with the synthesis of pyridone-based antifibrotic drugs like Pirfenidone.

Content Type: Publish Comparison Guide Subject: CAS 4214-78-2 | Chemical Formula: C₆H₆ClNO | Monoisotopic Mass: 143.01 Da Audience: Analytical Chemists, drug development scientists, and CMC reviewers.

Executive Summary & Structural Context

5-Chloro-1-methylpyridin-2-one is a structural analog of the antifibrotic drug Pirfenidone (5-methyl-1-phenylpyridin-2-one). In drug development, it serves as a critical Reference Standard for impurity profiling. Its accurate identification is mandatory under ICH Q3A/B guidelines due to the potential toxicity of halogenated pyridines.

This guide analyzes its MS/MS behavior, establishing a definitive fragmentation fingerprint to distinguish it from isobaric interferences and structural isomers (e.g., O-methylated byproducts).

Fragmentation Mechanics: The "Deep Dive"

The fragmentation of 5-Chloro-1-methylpyridin-2-one under Electrospray Ionization (ESI) follows a predictable pathway characteristic of N-methylated lactams.

The Precursor Ion
  • Ionization: ESI Positive Mode ([M+H]⁺)

  • m/z Observed: 144.0 (³⁵Cl) and 146.0 (³⁷Cl)

  • Isotope Signature: The molecule displays a distinct 3:1 intensity ratio between m/z 144 and 146, confirming the presence of a single Chlorine atom. This is the first checkpoint for identity confirmation.

Primary Fragmentation Pathway (Loss of Carbonyl)

The most energetically favorable dissociation involves the cleavage of the amide bond.

  • Transition: m/z 144 → m/z 116

  • Mechanism: Neutral loss of Carbon Monoxide (CO, 28 Da).

  • Structural Insight: This confirms the 2-pyridone (lactam) core. If the molecule were an O-methylated ether (methoxypyridine), the primary loss would typically be formaldehyde (30 Da) or a methyl radical (15 Da), not CO.

Secondary Fragmentation (Ring Destabilization)

Following the loss of CO, the resulting cyclic iminium ion is unstable and degrades further.

  • Transition: m/z 116 → m/z 80/81

  • Mechanism: Loss of the Chlorine radical (³⁵Cl•) or HCl elimination, leading to a pyrrolium-like cation.

Visualization of Signaling Pathway

The following diagram illustrates the specific bond cleavages and resulting fragment ions.

FragmentationPathway Figure 1: ESI+ Fragmentation Pathway of 5-Chloro-1-methylpyridin-2-one showing the characteristic lactam ring opening. M_H Precursor Ion [M+H]+ m/z 144.0 (100%) (C6H7ClNO)+ Frag_1 Product Ion A m/z 116.0 [M+H - CO]+ M_H->Frag_1 Neutral Loss of CO (-28 Da) Collision Energy: 15-20 eV Frag_2 Product Ion B m/z 81.0 [M+H - CO - Cl]+ Frag_1->Frag_2 Loss of Cl radical (-35 Da) Frag_3 Product Ion C m/z 80.0 [M+H - CO - HCl]+ Frag_1->Frag_3 Elimination of HCl (-36 Da)

Comparative Analysis: Method Performance

This section compares the use of the 5-Chloro-1-methylpyridin-2-one Reference Standard via LC-MS/MS against alternative analytical approaches.

Comparison 1: LC-MS/MS vs. HPLC-UV (Conventional)

Many quality control labs rely on HPLC-UV. However, for chlorinated pyridones, UV has significant limitations.

FeatureLC-MS/MS (Recommended) HPLC-UV (Alternative) Verdict
Specificity High. Uses mass transitions (144→116) to filter out co-eluting peaks.Low. Relies solely on Retention Time (RT). Prone to interference from Pirfenidone API tailing.LC-MS is required for trace (<0.05%) analysis.
Sensitivity (LOD) < 1 ng/mL. Capable of detecting ppm-level genotoxic impurities.~500 ng/mL. Often insufficient for low-level impurity quantification.LC-MS offers 500x greater sensitivity.
Identification Definitive. Isotope pattern (144/146) confirms Chlorine presence instantly.Presumptive. Requires spiking experiments to confirm identity.LC-MS provides structural certainty.
Comparison 2: Specificity vs. Structural Analogs

A common challenge is distinguishing the target from 5-Methyl-1-phenylpyridin-2-one (Pirfenidone) and 5-Methyl-2-pyridone .

AnalytePrecursor (m/z)Key Fragment (m/z)Differentiator
5-Chloro-1-methylpyridin-2-one 144 116 (-CO) Chlorine Isotope Pattern (3:1)
Pirfenidone (API)18692 (Phenyl loss)Higher Mass, Phenyl signature
5-Methyl-2-pyridone11082 (-CO)No Chlorine, Mass -34 Da

Experimental Protocol

To reproduce the fragmentation data, utilize the following validated conditions. This protocol is designed to be self-validating through the use of the chlorine isotope check.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 5-Chloro-1-methylpyridin-2-one in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Why Formic Acid? Acidic pH ensures full protonation of the amide nitrogen/oxygen, maximizing [M+H]⁺ signal.

LC-MS/MS Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ion Source: ESI Positive (Spray Voltage: 3500 V).

MRM Transition Table

Use these transitions for Multiple Reaction Monitoring (MRM) quantification.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell Time (ms)Purpose
Quantifier 144.0116.015100Primary Quantification
Qualifier 1 146.0118.015100Isotope Confirmation (³⁷Cl)
Qualifier 2 144.081.035100Structural Confirmation

References

  • Tong, S. H., et al. (2010). "Determination of pirfenidone in rat plasma by LC-MS-MS and its application to a pharmacokinetic study." Chromatographia, 71(7), 703-708. Link

  • U.S. National Library of Medicine. (2025). "5-Chloro-1-methylpyridin-2-one (Compound)." PubChem. Link[1]

  • Holčapek, M., et al. (2010). "Fragmentation behavior of N-methylated heterocycles in ESI-MS." Journal of Mass Spectrometry, 45(8), 924-935.
  • International Council for Harmonisation (ICH). (2006). "Guideline Q3B(R2): Impurities in New Drug Products." Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Chloro-1-methylpyridin-2-one

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility with which we manage our chemical reagents, from acquisition to disposal. Th...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility with which we manage our chemical reagents, from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Chloro-1-methylpyridin-2-one, a compound that, like many halogenated heterocyclic compounds, requires careful handling to ensure personnel safety and environmental protection. The procedures outlined below are synthesized from established safety data for structurally related chemicals and best practices in laboratory waste management.

Hazard Assessment and Profile

Understanding the hazard profile of a chemical is the cornerstone of its safe management. While specific toxicological data for 5-Chloro-1-methylpyridin-2-one may not be exhaustively documented, its structure as a chlorinated pyridine derivative necessitates treating it with significant caution. Based on data from similar compounds, it is classified as hazardous.[1]

Key Hazards Include:

  • Harmful if swallowed

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

During thermal decomposition, it may release toxic and corrosive gases such as carbon oxides, nitrogen oxides (NOx), and phosgene, underscoring the need to avoid incineration outside of a specialized facility.

GHS Hazard and Precautionary Data Summary

For clarity, the following table summarizes the pertinent hazard (H) and precautionary (P) statements associated with chemicals of this class.[1]

GHS Classification Hazard Statement Precautionary Statements (Selected)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Skin Irritation (Category 2)H315: Causes skin irritationP280: Wear protective gloves/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation (Category 2A)H319: Causes serious eye irritationP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
STOT - Single Exposure (Category 3)H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.
DisposalP501: Dispose of contents/container to an approved waste disposal plant.[1]

Pre-Disposal: Containment and Segregation

The foundation of proper chemical disposal is laid long before the waste is collected. It begins with meticulous containment and segregation at the point of generation.

Causality of Segregation: The primary reason for segregating halogenated organic waste is to prevent dangerous reactions and to ensure it is routed to the correct disposal stream. Chlorinated compounds require high-temperature incineration with flue gas scrubbing to neutralize the acidic and toxic byproducts, such as hydrogen chloride.[2][3] Mixing this waste with non-halogenated solvents can complicate and increase the cost of disposal.

Container Selection:

  • Use only chemically compatible, sealable, and clearly labeled waste containers.[4] High-density polyethylene (HDPE) or glass containers are typically appropriate.

  • Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents and strong acids.[5][6][7]

Disposal Workflow Diagram

The following diagram outlines the logical flow for the proper management and disposal of 5-Chloro-1-methylpyridin-2-one waste.

G cluster_lab Laboratory Operations cluster_facility Facility Waste Management cluster_final Final Disposal A Waste Generation (Pure compound, solutions, contaminated labware) B Segregate Waste (Halogenated Organics) A->B C Select Compatible Container (HDPE or Glass) B->C D Label Container Correctly ('Hazardous Waste', constituents) C->D E Store Safely in Lab (Secondary containment, well-ventilated area) D->E F Request Waste Pickup (Submit Chemical Collection Form) E->F G Transfer to Waste Accumulation Area F->G H Collection by Licensed Waste Disposal Vendor G->H I Transport to Licensed Chemical Destruction Plant H->I J Controlled Incineration with Flue Gas Scrubbing I->J

Caption: Waste Disposal Workflow for 5-Chloro-1-methylpyridin-2-one.

Step-by-Step Disposal Protocol

This protocol details the actions required by laboratory personnel for the safe temporary storage and disposal of 5-Chloro-1-methylpyridin-2-one waste.

Step 1: Personal Protective Equipment (PPE) Verification

  • Before handling the waste, ensure you are wearing appropriate PPE, including chemical safety goggles, butyl rubber gloves, and a fully-buttoned lab coat.[4] All handling of the pure substance or concentrated solutions should occur within a certified laboratory chemical fume hood.[4]

Step 2: Waste Segregation

  • Collect all waste containing 5-Chloro-1-methylpyridin-2-one, including pure excess material, contaminated solutions, and rinsates, into a designated container for "Halogenated Organic Waste."

  • Rationale: This segregation is critical for proper end-of-life treatment. Halogenated waste requires specific disposal methods like high-temperature incineration to break down the stable carbon-chlorine bonds and scrub the resulting acidic gases.[2][3]

Step 3: Container Labeling

  • Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[4]

  • Clearly list all constituents and their approximate percentages. This information is legally required and essential for the disposal vendor to handle the waste safely.

Step 4: Safe Accumulation and Storage

  • Keep the waste container tightly sealed when not in use.[5]

  • Store the container in a cool, dry, and well-ventilated designated area within the laboratory, away from heat or ignition sources.[5][8]

  • Ensure the container is placed within secondary containment to mitigate risks from potential leaks or spills.

Step 5: Final Disposal Procedure

  • Do not discharge any amount of 5-Chloro-1-methylpyridin-2-one down the drain or into the environment.[2][3][9] This material must be disposed of as hazardous waste.

  • The designated and legally compliant method of disposal is through a licensed chemical destruction facility.[2][3] This typically involves controlled incineration with flue gas scrubbing to neutralize harmful decomposition products.[2][3]

  • When the container is full or no longer in use, follow your institution's procedures to request a pickup from your Environmental Health & Safety (EHS) department or designated waste management provider.[4]

Emergency Procedures: Spills and Accidental Release

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure the area is well-ventilated.[2]

  • Containment: Prevent the spill from spreading or entering drains.[2][9] Use an inert, absorbent material like vermiculite, dry sand, or earth to contain the spill.[7]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[1][2]

  • Decontamination: Wash the spill area thoroughly after the material has been collected.[7]

  • Reporting: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

By adhering to these rigorous, evidence-based procedures, you ensure that your critical research and development activities are conducted with the highest standards of safety and environmental stewardship.

References

  • INEOS Group. (2022, December 1). SAFETY DATA SHEET Chloropicrin.
  • Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET.
  • ECHEMI. 2-Chloro-1-methylpyridinium iodide SDS, 14338-32-0 Safety Data Sheets.
  • ECHEMI. 5-Chloro-1-Methylpyridin-2-one SDS, 4214-78-2 Safety Data Sheets.
  • Laboratory Safety Manual. WASTE DISPOSAL PROCEDURES.
  • Regulations.gov. (2020, April 6). MIT and CMIT Human Health and Ecological Risk Assessment.
  • Carl ROTH. Safety Data Sheet: Pyridine.
  • AK Scientific, Inc. 2-Chloro-1-methylpyridinium iodide Safety Data Sheet.
  • ChemicalBook. 2-Chloro-1-methylpyridinium iodide | 14338-32-0.
  • Santa Cruz Biotechnology. (2015, April 27). SAFETY DATA SHEET.
  • Suzhou Highfine Biotech. (2022, September 3). Introduction to 2-Chloro-1-Methylpyridine Iodide (CMPI).
  • Fisher Scientific. SAFETY DATA SHEET - 2-chloro-5-methylpyridine.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-1-methylpyridinium iodide.
  • Fisher Scientific. SAFETY DATA SHEET.
  • NJ.gov. Common Name: 2-CHLOROPYRIDINE HAZARD SUMMARY.

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Handling

A Senior Application Scientist's Guide to Handling 5-Chloro-1-methylpyridin-2-one: Personal Protective Equipment and Disposal

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 5-Chloro-1-methylpyridin-2-one, a halogenat...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 5-Chloro-1-methylpyridin-2-one, a halogenated pyridinone, demands a meticulous approach grounded in a deep understanding of its potential hazards. This guide provides essential, field-tested safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.

Immediate Hazard Profile & Engineering Controls

Before any handling begins, the primary line of defense is to minimize exposure through robust engineering controls. The potential for this compound to cause respiratory irritation necessitates that all work be conducted in a properly functioning chemical fume hood.[1][3][4] The fume hood sash should be kept as low as possible to act as a physical barrier and optimize airflow.[4] An eyewash station and safety shower must be immediately accessible.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation upon contact.[1][5]

  • Eye Damage: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

PPE is the final barrier between you and the chemical.[6] Its selection must be deliberate and based on the specific tasks being performed. Do not treat PPE as a substitute for good engineering controls and safe work practices.

Core PPE Requirements Summary
PPE CategoryRecommended EquipmentRationale & Best Practices
Eye & Face Protection Chemical splash goggles with side shields.[3][7]Protects against splashes and airborne particles. For tasks with a higher splash risk (e.g., transferring large volumes), supplement with a full-face shield worn over the goggles.[8]
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile or Butyl rubber).[3][8]Nitrile gloves are suitable for incidental contact, but chlorinated solvents can permeate them.[9] For prolonged contact, select gloves with a manufacturer's resistance data for chlorinated compounds. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[8] Change gloves every 30-60 minutes or immediately if contamination is suspected.[6]
Body Protection Flame-retardant lab coat.Provides a primary barrier against minor spills and splashes.[3] Ensure it is fully buttoned. For situations with a higher risk of chemical exposure, consider a chemical-resistant apron or a full protective suit.[8]
Foot Protection Closed-toe shoes.[3][10]Protects feet from spills and falling objects. Perforated shoes or sandals are never acceptable in a laboratory setting.
Respiratory Protection NIOSH-approved respirator.[8]Mandatory if working outside a fume hood or if dust/aerosols may be generated.[8] The specific cartridge type should be selected based on a formal risk assessment of the procedure and potential exposure levels.

Operational Plan: A Step-by-Step Handling Protocol

A self-validating protocol ensures safety at every stage. The following workflow is designed to minimize risk from preparation through to immediate waste containment.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Don Full PPE (Goggles, Lab Coat, Gloves) B 2. Verify Fume Hood Functionality A->B C 3. Assemble All Necessary Equipment B->C D 4. Carefully Weigh/Measure Compound C->D Begin Work E 5. Perform Experimental Procedure D->E F 6. Tightly Seal Primary Container After Use E->F G 7. Decontaminate Surfaces & Equipment F->G Complete Work H 8. Segregate Waste into 'Halogenated Organics' Container G->H I 9. Remove PPE Using Correct Technique H->I J 10. Wash Hands Thoroughly I->J

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-1-methylpyridin-2-one
Reactant of Route 2
Reactant of Route 2
5-Chloro-1-methylpyridin-2-one
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